molecular formula C9H12N2O2 B1291125 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 32286-99-0

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B1291125
CAS No.: 32286-99-0
M. Wt: 180.2 g/mol
InChI Key: GRVDRWFCDKSVJP-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVDRWFCDKSVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640599
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32286-99-0
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Foundational & Exploratory

"synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid starting materials"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the starting materials leading to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis of this and related indazole derivatives is of significant interest due to their wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents.[1]

Introduction to Indazole Synthesis

The indazole core is a versatile scaffold in medicinal chemistry.[1][2] Synthetic strategies for indazole derivatives are diverse, often involving the cyclization of appropriately substituted phenylhydrazines or the reaction of dicarbonyl compounds with hydrazine derivatives.[3][4] For the synthesis of 4,5,6,7-tetrahydro-1H-indazole systems, a common and effective approach involves the condensation of a cyclic β-keto ester with a hydrazine.[5]

This guide will focus on a plausible and well-documented synthetic route to this compound, starting from commercially available cyclohexanone.

Proposed Synthetic Pathway

The most logical synthetic route to this compound involves a three-step sequence starting from cyclohexanone. This pathway is outlined below and is based on established methodologies for the synthesis of related tetrahydroindazole derivatives.

Synthesis_Pathway A Cyclohexanone B Ethyl 2-oxocyclohexane-1-carboxylate A->B 1. NaH, Diethyl carbonate 2. H3O+ C Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate B->C Methylhydrazine, Acetic acid D This compound C->D 1. NaOH (aq) 2. H3O+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of the target molecule. These protocols are adapted from established procedures for analogous compounds.

Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

This procedure describes the formylation of cyclohexanone to introduce the necessary carboxylate functionality.

Reaction: Cyclohexanone reacts with diethyl carbonate in the presence of a strong base like sodium hydride to form the sodium salt of ethyl 2-oxocyclohexane-1-carboxylate. Acidic workup then provides the desired β-keto ester.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, carefully washed with hexanes) in anhydrous diethyl ether, add a solution of cyclohexanone in diethyl ether dropwise at 0 °C under an inert atmosphere.

  • After the initial reaction subsides, add diethyl carbonate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath and cautiously add ethanol to quench any unreacted sodium hydride.

  • Slowly add water to dissolve the resulting sodium salt.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of approximately 5 with a suitable acid (e.g., acetic acid).

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-oxocyclohexane-1-carboxylate.

Synthesis of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This key step involves the cyclization of the β-keto ester with methylhydrazine to form the tetrahydroindazole ring system.

Reaction: Ethyl 2-oxocyclohexane-1-carboxylate undergoes a condensation reaction with methylhydrazine, followed by cyclization, to form the indazole ring.

Experimental Protocol:

  • Dissolve ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol or acetic acid.

  • Add methylhydrazine to the solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction: The ethyl ester is saponified using a base, followed by acidification to yield the final carboxylic acid product.

Experimental Protocol:

  • Dissolve ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a suitable acid (e.g., hydrochloric acid).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of related tetrahydroindazole derivatives, which can be used as a benchmark for the synthesis of the target compound.

StepReactantsProductSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)
1Cyclohexanone, Diethyl carbonateEthyl 2-oxocyclohexane-1-carboxylateDiethyl etherNaHReflux260-70
2Ethyl 2-oxocyclohexane-1-carboxylate, MethylhydrazineEthyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylateEthanolAcetic acid (catalytic)Reflux4-675-85
3Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylateThis compoundEthanol/WaterNaOHReflux2-4>90

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target molecule.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant A + Reactant B B Reaction Setup (Inert atmosphere, Temp. control) A->B C Reaction Monitoring (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Column Chromatography / Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from cyclohexanone. The presented protocols, adapted from established literature procedures, provide a solid foundation for researchers to produce this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product. This guide serves as a practical resource for chemists involved in the synthesis of novel indazole-based compounds for drug discovery and development.

References

An In-Depth Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its tetrahydroindazole core represents a "privileged scaffold," known to be a key structural component in a variety of biologically active molecules, particularly kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, a detailed proposed synthesis protocol, and an exploration of the potential biological activities of this compound, with a focus on its relevance in drug discovery programs targeting cancer and central nervous system disorders.[5]

Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be summarized. Further physicochemical properties have been inferred from closely related analogs.

Table 1: Core Chemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name This compound-
CAS Number 32286-99-0MySkinRecipes
Molecular Formula C₉H₁₂N₂O₂MySkinRecipes
Molecular Weight 180.20 g/mol MySkinRecipes
Storage Conditions 2-8°C, dry sealMySkinRecipes

Table 2: Physicochemical Properties of Related Indazole Analogs

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid254--
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate-405.353 at 760 mmHg1.327
1-Methyl-1H-indazole-3-carboxylic acid-Moderate (unspecified)-
1H-Indazole-3-carboxylic acid266-270 (dec.)443.7 (Predicted)1.506 (Predicted)

Data for related compounds is provided for comparative purposes. The properties of the title compound are expected to be within a similar range.

Due to the lack of available experimental spectral data for this compound, a predictive analysis based on its structure would be necessary for preliminary characterization.

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be proposed based on established methods for indazole synthesis.[6][7] The following multi-step protocol outlines a plausible route starting from cyclohexanone.

2.1. Overall Synthetic Scheme

The proposed synthesis involves a three-step process:

  • Formylation of Cyclohexanone: Introduction of a formyl group at the 2-position of cyclohexanone.

  • Condensation with Methylhydrazine: Reaction of the formylated cyclohexanone with methylhydrazine to form the tetrahydroindazole ring.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position of the indazole ring.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 2-(hydroxymethylene)cyclohexan-1-one

  • Materials: Cyclohexanone, ethyl formate, sodium methoxide, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of cyclohexanone and ethyl formate in diethyl ether dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding ice-cold water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(hydroxymethylene)cyclohexan-1-one.

Step 2: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole

  • Materials: 2-(hydroxymethylene)cyclohexan-1-one, methylhydrazine, ethanol.

  • Procedure:

    • Dissolve 2-(hydroxymethylene)cyclohexan-1-one in ethanol in a round-bottom flask.

    • Add methylhydrazine to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-4,5,6,7-tetrahydro-1H-indazole.

Step 3: Synthesis of this compound

  • Materials: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), carbon dioxide (dry ice).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-Methyl-4,5,6,7-tetrahydro-1H-indazole in dry THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture.

    • Stir the mixture at -78°C for 1 hour.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the aqueous layer.

    • Wash the organic layer with water.

    • Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield the final product, this compound. Further purification can be achieved by recrystallization.

2.3. Experimental Workflow Diagram

G Proposed Synthesis Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Carboxylation cluster_3 Purification A Cyclohexanone + Ethyl Formate B Reaction with Sodium Methoxide in Diethyl Ether A->B C 2-(hydroxymethylene)cyclohexan-1-one B->C D Reaction with Methylhydrazine in Ethanol C->D E 1-Methyl-4,5,6,7-tetrahydro-1H-indazole D->E F Reaction with n-BuLi and CO2 in THF E->F G This compound F->G H Column Chromatography / Recrystallization G->H

Caption: Proposed multi-step synthesis of the target compound.

Biological Activity and Drug Development Potential

The indazole scaffold is a well-established pharmacophore in numerous therapeutic agents.[8][9] Specifically, the tetrahydroindazole core has been identified as a promising foundation for the development of potent and selective kinase inhibitors.[1][2][3][4]

3.1. Kinase Inhibition

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydroindazole scaffold has been successfully employed in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-cell Kinase (ITK).[1][2][3]

  • CDK2 Inhibition: CDK2, in complex with cyclins, plays a pivotal role in cell cycle progression. Inhibitors of CDK2 are being actively investigated as anti-cancer therapeutics. The tetrahydroindazole structure can be tailored to fit into the ATP-binding pocket of CDK2, thereby blocking its activity and halting cell proliferation.[1][3]

  • ITK Inhibition: ITK is a key enzyme in the T-cell signaling pathway. Selective ITK inhibitors are being developed for the treatment of autoimmune and inflammatory diseases. The tetrahydroindazole core has been evolved to yield potent and selective ITK inhibitors with favorable pharmaceutical properties.[2]

Given this precedent, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against various kinases. The methyl group at the 1-position and the carboxylic acid at the 3-position provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[10]

3.2. Signaling Pathway

The general mechanism of action for a kinase inhibitor involves blocking the phosphorylation of downstream substrate proteins, thereby interrupting a signaling cascade that promotes disease progression.

G General Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., CDK2, ITK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation, Inflammation, etc. PhosphoSubstrate->Response Inhibitor 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling cascade by the compound.

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery. While comprehensive experimental data is currently limited, its structural similarity to known kinase inhibitors suggests a promising avenue for the development of novel therapeutics. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the systematic evaluation of its activity against a panel of kinases to fully elucidate its therapeutic potential.

References

Spectroscopic and Structural Elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted spectroscopic characteristics based on data from closely related analogues, including 1-methyl-1H-indazole-3-carboxylic acid and 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This guide presents tabulated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. Furthermore, it includes visualizations of key experimental workflows to aid in the practical application of this information.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.20 g/mol

  • CAS Number: Not available

The structure consists of a 4,5,6,7-tetrahydro-1H-indazole core, methylated at the N1 position of the pyrazole ring, with a carboxylic acid group at the C3 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.5br s1H-COOHThe chemical shift of the carboxylic acid proton is concentration and solvent-dependent and may be broad. Disappears upon D₂O exchange.[1]
~3.90s3HN-CH₃The singlet corresponds to the methyl group attached to the nitrogen atom of the indazole ring.
~2.60t2HC4-H₂Triplet signal for the methylene protons adjacent to the pyrazole ring.
~2.40t2HC7-H₂Triplet signal for the other methylene protons adjacent to the pyrazole ring.
~1.70m4HC5-H₂, C6-H₂Multiplet for the two central methylene groups of the cyclohexene ring, likely overlapping.
¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~165.0-COOHThe carbonyl carbon of the carboxylic acid typically appears in this downfield region.[1]
~145.0C3The carbon atom of the pyrazole ring attached to the carboxylic acid.
~140.0C7aThe quaternary carbon atom of the pyrazole ring fused to the cyclohexene ring.
~115.0C3aThe other quaternary carbon atom of the pyrazole ring.
~35.0N-CH₃The carbon of the N-methyl group.
~25.0, ~23.0, ~22.0, ~21.0C4, C5, C6, C7The four sp³ hybridized carbons of the tetrahydro ring are expected in this region. The exact shifts would require experimental confirmation.
IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H stretchA very broad absorption characteristic of the hydrogen-bonded carboxylic acid O-H group.[1]
2930-2850C-H stretchAliphatic C-H stretching from the methyl and tetrahydro ring methylene groups.
~1710C=O stretchStrong absorption for the carbonyl group of the carboxylic acid, typically observed for dimeric forms.[1]
~1600C=N stretchStretching vibration of the carbon-nitrogen double bond within the indazole ring.
~1450C-H bendBending vibrations for the methylene and methyl groups.
~1250C-O stretchStretching vibration of the carbon-oxygen single bond of the carboxylic acid.
Mass Spectrometry Data
m/z ValueIonNotes
180.09[M]⁺Predicted exact mass for the molecular ion.
163.08[M-OH]⁺Loss of the hydroxyl radical.
135.09[M-COOH]⁺Loss of the carboxylic acid group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices and information from related literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum. The -COOH peak should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS).

  • Acquisition:

    • Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

    • Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.

Visualization of Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of the target compound.

NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample_Prep Dissolve sample in deuterated solvent Acquire_1H Acquire ¹H Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Sample_Prep->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1H->Acquire_2D Processing Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Processing Acquire_13C->Acquire_2D Acquire_13C->Processing Analysis Peak Picking, Integration, Multiplicity Analysis Processing->Analysis

Caption: A detailed workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for this compound. While direct experimental data is not yet widely available, the information presented here, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers in the identification, characterization, and further development of this and related compounds. It is recommended that this predicted data be confirmed experimentally when a pure sample of the target compound becomes available.

References

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following analysis details the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid , a structurally related analog to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Despite extensive searches, publicly available crystallographic data for the target compound, this compound (CAS 32286-99-0), could not be located. The data presented herein for its non-hydrogenated counterpart provides valuable insight into the experimental methodologies and potential solid-state behavior relevant to this class of compounds.

This technical guide offers a comprehensive overview of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid. The information is tailored for researchers and professionals in drug development, providing a detailed look at the molecule's three-dimensional arrangement and the experimental protocols used for its determination.

Quantitative Crystallographic Data

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid was determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₉H₈N₂O₂
Formula Weight176.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
α (°)90
β (°)93.10 (3)
γ (°)90
Volume (ų)1672.7 (6)
Z8
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.058
Weighted R-factor (wR(F²))0.143
Goodness-of-fit (S)1.00

Table 2: Data Collection and Refinement Statistics [1]

ParameterValue
DiffractometerEnraf–Nonius CAD-4
Absorption Correctionψ scan
Measured Reflections3273
Independent Reflections3032
Reflections with I > 2σ(I)1955
R_int0.0225

Molecular Structure and Interactions

The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two independent molecules.[1] In the crystal, these molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds.[1] A C—H⋯O interaction is also observed, contributing to the stability of the crystal packing.[1]

Experimental Protocols

The determination of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid involved the following key experimental steps:

3.1. Crystallization

Single crystals of the compound were obtained by the slow evaporation of a petroleum/methanol solution.[1]

3.2. X-ray Data Collection

A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] The data were collected at a temperature of 293(2) K using Mo Kα radiation.[1] An absorption correction was applied using the ψ scan method.[1]

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

4.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation Analysis Analysis of Structural Features (Bond lengths, angles, etc.) Validation->Analysis Deposition Deposition to Database (e.g., CCDC) Analysis->Deposition

References

The Rising Therapeutic Potential of Substituted Tetrahydroindazoles: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties of substituted tetrahydroindazole derivatives. It consolidates quantitative data from recent studies, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer and Enzyme Inhibitory Activity

Substituted tetrahydroindazoles have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Several tetrahydroindazole analogues have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH leads to reduced cancer cell growth and viability.[1]

Quantitative Data: DHODH Inhibitory Activity

CompoundAr1 SubstituentIC50 (nM)[1]
(R)-HZ00 Pyridyl>1000
28 5-methylpyridyl55
29 4-methylpyridyl34
30 4-CF3-pyridyl15
31 4-Cl-pyridyl29
32 4-Br-pyridyl26
33 4-F-pyridyl31
34 4,5-dimethylpyridyl25
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Tetrahydroindazole derivatives have also been identified as inhibitors of CDK2/cyclin complexes, which are key regulators of the cell cycle.[3][4] Overactivity of CDKs is a hallmark of many cancers.[5] Analogues have shown improved binding affinity and inhibitory activity against CDK2/cyclin A1, E, and O compared to initial screening hits.[3]

Quantitative Data: CDK2/Cyclin A Inhibitory Activity

CompoundKi (µM)[3]
3 (Screening Hit) 2.3
53 0.7
59 0.8
Anticancer Activity Against Various Cell Lines

The cytotoxic effects of novel indazole derivatives have been evaluated against a range of human cancer cell lines, demonstrating potent activity.[6]

Quantitative Data: Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)[6]MCF7 (Breast)[6]A375 (Melanoma)[6]HT-29 (Colon)[6]
13a 0.012±0.00110.010±0.00420.015±0.00140.011±0.0013
13b 0.021±0.00150.018±0.00160.025±0.00190.019±0.0014
13e 0.041±0.00210.038±0.00250.043±0.00280.035±0.0026
13g 0.019±0.00140.015±0.00120.018±0.00150.016±0.0011
13h 0.025±0.00180.021±0.00170.029±0.00210.022±0.0016
13j 0.015±0.00120.011±0.00090.019±0.00130.013±0.0010
Combretastatin-A4 0.11±0.020.93±0.0340.15±0.040.12±0.03

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Tetrahydroindazole derivatives have demonstrated promising antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusMRSAE. coliB. subtilisC. albicansC. krusei
1d 6.25[7]6.25[7]12.5[7]12.5[7]25[7]12.5[7]
1h 3.125[7]6.25[7]6.25[7]6.25[7]12.5[7]6.25[7]
2b 6.25[7]6.25[7]12.5[7]12.5[7]25[7]12.5[7]
2h 3.125[7]6.25[7]6.25[7]6.25[7]12.5[7]6.25[7]
3d 6.25[7]3.125[7]6.25[7]6.25[7]12.5[7]6.25[7]
Ampicillin 6.25[7]12.5[7]6.25[7]6.25[7]--
Ciprofloxacin 6.25[7]6.25[7]3.125[7]3.125[7]--
Fluconazole ----6.25[7]50[7]

Anti-inflammatory Activity

Indazole and its derivatives have shown significant anti-inflammatory properties.[8] Their mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[8][9]

Quantitative Data: In-vivo Anti-inflammatory Activity

Treatment (100 mg/kg)% Inhibition of Paw Edema after 3h[8]
Indazole 52.3
5-Aminoindazole 55.4
6-Nitroindazole 58.5
Indomethacin (10 mg/kg) 64.6

Experimental Protocols

General Synthesis of Substituted Tetrahydroindazoles

A common method for the synthesis of the tetrahydroindazole core involves the reaction of a cyclohexanedione with a substituted phenylhydrazine.[1] The resulting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can then be further modified, for example, through reductive amination followed by amide coupling with various carboxylic acids to produce a library of derivatives.[1]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12][13]

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroindazole derivatives and incubate for a further 24-48 hours.[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14][15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In-vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[8][16][17][18]

  • Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the tetrahydroindazole derivatives.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[16]

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[16]

Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation DHODH->Orotate Tetrahydroindazole Tetrahydroindazole Derivative Tetrahydroindazole->DHODH

Caption: DHODH Inhibition by Tetrahydroindazole Derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Cyclohexanedione, Phenylhydrazine) reaction Chemical Synthesis start->reaction purification Purification & Characterization reaction->purification library Library of Substituted Tetrahydroindazoles purification->library anticancer Anticancer Assays (e.g., MTT) library->anticancer antimicrobial Antimicrobial Screening (e.g., MIC determination) library->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) library->antiinflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General Experimental Workflow.

References

Solubility Profile of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid and Related Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in organic solvents. Extensive searches for quantitative solubility data for this specific compound have not yielded specific experimental results. This indicates a potential data gap in the publicly available scientific literature. However, to provide valuable insights for researchers, this document summarizes the available solubility information for structurally related compounds and presents a generalized experimental protocol for determining solubility.

Solubility Data for Related Indazole Carboxylic Acid Derivatives

While specific data for this compound is not available, qualitative and predicted solubility information for closely related analogues can offer initial guidance. The following table summarizes the available data for these related compounds. It is crucial to note that these values are for different molecules and should be used as estimations only.

Compound NameSolventSolubilityData Type
1-Methylindazole-3-carboxylic acidDMSOSolubleQualitative
1-Methylindazole-3-carboxylic acidMethanolSolubleQualitative
1-Methylindazole-3-carboxylic acidWaterInsolubleQualitative
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidWater712.61 mg/LPredicted[1]

It is imperative to experimentally determine the solubility of this compound for any research or development application.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound in various organic solvents using the shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (e.g., this compound)

  • A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and temperature.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent in vials B Agitate at constant temperature A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Quantify using calibration curve F->G H Calculate Solubility (mg/mL) G->H

A general workflow for determining compound solubility.

References

"physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No: 32286-99-0) is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, it serves as a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological activities, particularly in the context of kinase inhibition. Due to the limited availability of experimental data for this specific molecule, some information presented is based on predictions and data from structurally related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a tetrahydroindazole moiety, which is a partially saturated bicyclic system composed of a fused pyrazole and cyclohexane ring, with a methyl group at the 1-position of the indazole ring and a carboxylic acid group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 32286-99-0
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point (Predicted) 378.2 ± 42.0 °C at 760 mmHg-
Density (Predicted) 1.39 ± 0.1 g/cm³-
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is a two-step process involving the formation of the tetrahydroindazole ring system followed by N-methylation.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

A common method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Materials: Cyclohexane-1,3-dione, triethylamine, hydrazine hydrate, ethanol, diethyl oxalate.

  • Procedure:

    • To a solution of cyclohexane-1,3-dione in ethanol, add triethylamine and diethyl oxalate.

    • Stir the mixture at room temperature for 24 hours.

    • Add hydrazine hydrate to the reaction mixture and reflux for 12 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Step 2: N-Methylation and Hydrolysis

The N-methylation of the indazole ring can be achieved using a suitable methylating agent, followed by hydrolysis of the ester to the carboxylic acid.

  • Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH₃I), lithium hydroxide (LiOH), water, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude ester in a mixture of THF and water, and add lithium hydroxide.

    • Stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Dry the organic layer and remove the solvent to yield this compound.

    • The final product can be purified by recrystallization.

Characterization

Due to the lack of experimental data, the following are predicted spectral characteristics based on the structure of the molecule.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to the methyl group protons (singlet, ~3.8-4.0 ppm), methylene protons of the cyclohexene ring (multiplets, ~1.7-2.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Signals for the methyl carbon, the four distinct methylene carbons of the cyclohexene ring, the carbons of the pyrazole ring, and the carboxylic acid carbonyl carbon.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch of the carboxylic acid (~1700), C=N and C=C stretches of the indazole ring, and C-H stretches.
Mass Spec (m/z) Molecular ion peak [M]+ at approximately 180.20.

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[2] Many indazole derivatives have shown potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[3][4]

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound could function as a kinase inhibitor. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The substituents on the indazole core, including the N-methyl and the 3-carboxylic acid groups, would modulate the binding affinity and selectivity for specific kinases.

One potential target class for indazole derivatives is the p21-activated kinases (PAKs). Aberrant activation of PAK1 is implicated in tumor progression, making it a promising target for anticancer drug discovery.[4]

Illustrative Signaling Pathway: PAK1 Signaling

The following diagram illustrates a simplified representation of the p21-activated kinase 1 (PAK1) signaling pathway, a potential target for indazole-based inhibitors.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 Activation PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Cytoskeleton Cytoskeletal Reorganization & Motility Cofilin->Cytoskeleton Inhibitor 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid (Hypothesized) Inhibitor->PAK1 Inhibition

A hypothesized inhibitory action on the PAK1 signaling pathway.

Experimental Workflows

Kinase Inhibition Assay Workflow

To evaluate the potential kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubate Kinase, Substrate, ATP, and Compound serial_dilution->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis end End analysis->end

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While there is a notable lack of specific experimental data for this compound, its structural features suggest it is a valuable tool for medicinal chemists. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in drug discovery and development. The proposed synthetic route and hypothesized mechanism of action provide a foundation for future investigations into this and related compounds.

References

Putative Mechanism of Action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not currently available in peer-reviewed literature. This guide synthesizes findings from studies on structurally related tetrahydroindazole and indazole-3-carboxamide derivatives to propose potential mechanisms of action. The information presented herein should be considered theoretical and serve as a foundation for future experimental validation.

Executive Summary

This compound belongs to a class of compounds, the indazole derivatives, that have demonstrated a wide array of pharmacological activities. While the specific molecular targets of this compound have not been definitively identified, research on analogous structures strongly suggests potential activity as a modulator of protein kinases, ion channels, and sigma receptors. This document outlines these putative mechanisms of action, providing available quantitative data from related compounds and detailing relevant experimental protocols to guide further investigation.

Proposed Mechanisms of Action

Based on the pharmacological activities of structurally similar compounds, the primary putative mechanisms of action for this compound can be categorized as:

  • Kinase Inhibition: Targeting key enzymes in cellular signaling cascades.

  • Ion Channel Modulation: Regulating the influx of ions across cell membranes.

  • Sigma Receptor Binding: Interacting with enigmatic but therapeutically relevant sigma receptors.

Protein Kinase Inhibition

The tetrahydroindazole scaffold is a privileged structure in the development of protein kinase inhibitors. Several studies have identified derivatives with potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

2.1.1 Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Derivatives of a 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold have been identified as inhibitors of CDK2/cyclin A complexes.[1] These compounds are thought to interact with the intact CDK2/cyclin complex at a site distinct from the ATP-binding pocket.[1]

Quantitative Data for Related CDK2 Inhibitors:

Compound IDTargetAssay TypeKi (μM)Reference
3 CDK2/cyclin AEnzyme Inhibition2.3[1]
53 CDK2/cyclin AEnzyme Inhibition0.8[1]
59 CDK2/cyclin AEnzyme Inhibition0.7[1]

Experimental Protocol: CDK2/cyclin A Kinase Inhibition Assay

A typical experimental workflow to assess CDK2 inhibition is as follows:

G reagents Prepare Reagents: - CDK2/cyclin A enzyme - Histone H1 substrate - [γ-32P]ATP - Test compound dilutions incubation Incubate enzyme, substrate, ATP, and test compound at 30°C reagents->incubation stop_reaction Stop reaction with phosphoric acid incubation->stop_reaction filter_binding Transfer to filter paper and wash stop_reaction->filter_binding scintillation Measure radioactivity using a scintillation counter filter_binding->scintillation ic50 Calculate IC50 values from dose-response curves scintillation->ic50 G cell_culture Culture cells (e.g., Jurkat T cells) dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with test compound dye_loading->pre_incubation store_depletion Induce store depletion with thapsigargin in Ca2+-free buffer pre_incubation->store_depletion ca_addition Add extracellular Ca2+ to initiate SOCE store_depletion->ca_addition fluorimetry Measure changes in intracellular Ca2+ concentration using a fluorometer ca_addition->fluorimetry ic50_calc Determine IC50 values from concentration-response curves fluorimetry->ic50_calc G mem_prep Prepare cell membranes expressing the sigma receptor of interest incubation Incubate membranes, radioligand, and test compound to reach equilibrium mem_prep->incubation reagents Prepare radioligand (e.g., [3H]-DTG for sigma-2) and unlabeled test compound dilutions reagents->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scint_count Quantify bound radioactivity using liquid scintillation counting washing->scint_count ki_calc Calculate Ki values from competitive binding curves scint_count->ki_calc G cluster_pathway CDK2 Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2 CDK2 CyclinE->CDK2 activates CyclinA->CDK2 activates S_Phase S-Phase Entry CDK2->S_Phase promotes Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid (Putative) Compound->CDK2 inhibits

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Based on available structural data and structure-activity relationships of analogous compounds, this document explores two primary target classes: bacterial Polyphosphate Kinase 2 (PPK2) and human Sigma receptors (σ1 and σ2). This guide consolidates quantitative data for structurally related compounds, details relevant experimental protocols for target validation, and presents key signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this indazole derivative.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities. While direct experimental data on the specific therapeutic targets of this molecule are limited, strong inferences can be drawn from the activities of structurally similar compounds. This guide focuses on two promising areas of therapeutic intervention: the inhibition of bacterial Polyphosphate Kinase 2 (PPK2), a key enzyme in bacterial virulence and survival, and the modulation of human Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in a variety of central nervous system (CNS) disorders and cancer.

Potential Therapeutic Target 1: Bacterial Polyphosphate Kinase 2 (PPK2)

The primary evidence for PPK2 as a potential target comes from the crystal structure of a closely related analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, in complex with Pseudomonas aeruginosa PPK2 (PDB ID: 6SZG). This suggests that the tetrahydroindazole core is a viable scaffold for engaging the active site of this bacterial enzyme.

PPK2 is involved in the synthesis of inorganic polyphosphate (polyP), a crucial molecule for bacterial stress response, biofilm formation, and virulence.[1][2] Inhibition of PPK2 has been shown to attenuate the virulence of pathogenic bacteria like Pseudomonas aeruginosa, making it an attractive target for the development of novel anti-infective agents.[1][3]

Quantitative Data for Related PPK2 Inhibitors

While specific inhibitory concentrations for this compound against PPK2 are not publicly available, the following table summarizes data for other reported PPK2 inhibitors to provide context for potential potency.

CompoundTarget EnzymeIC50 (µM)Reference
GalleinP. aeruginosa PPK1, PPK2A, PPK2B, PPK2CLow-micromolar[3]
NSC 9037M. tuberculosis PPK2~5[4]
Experimental Protocols

This protocol is adapted from methodologies used to characterize PPK2 inhibitors.[5][6]

Objective: To determine the in vitro inhibitory activity of this compound against Pseudomonas aeruginosa PPK2.

Materials:

  • Recombinantly expressed and purified P. aeruginosa PPK2 enzyme.

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 40 mM (NH4)2SO4, 10 mM KCl.

  • Substrates: Adenosine diphosphate (ADP), inorganic polyphosphate (polyP; e.g., PolyP17).

  • Test compound: this compound dissolved in DMSO.

  • ATP detection reagent (e.g., luciferase/luciferin-based assay kit).

  • 96-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.

  • In a 96-well plate, add the following to each well:

    • PPK2 enzyme (final concentration, e.g., 1 µM).

    • Test compound at various concentrations or vehicle control (DMSO).

    • PolyP (final concentration, e.g., 10 µM).

  • Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

  • Initiate the reaction by adding ADP (final concentration, e.g., 10 µM).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction and measure the amount of ATP produced using a luciferase-based ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling and Workflow Diagrams

PPK2_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis prep_enzyme Purified PPK2 Enzyme mix Combine Enzyme, Compound, & PolyP prep_enzyme->mix prep_compound Test Compound Dilutions prep_compound->mix prep_substrates ADP & PolyP Solutions add_adp Initiate with ADP prep_substrates->add_adp pre_incubate Pre-incubation (15 min) mix->pre_incubate pre_incubate->add_adp incubate Incubate (37°C) add_adp->incubate detect_atp Measure ATP Production (Luciferase Assay) incubate->detect_atp analyze Calculate % Inhibition & IC50 detect_atp->analyze

Experimental workflow for PPK2 inhibition assay.

Potential Therapeutic Target 2: Human Sigma Receptors (σ1 and σ2)

Several studies have demonstrated that tetrahydroindazole derivatives can act as potent and selective ligands for both σ1 and σ2 receptors.[7][8][9][10] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in CNS disorders (such as depression, anxiety, and neurodegenerative diseases) and cancer.[7][11]

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. The σ2 receptor, identified as TMEM97, is overexpressed in proliferating tumor cells and is implicated in cell survival and death pathways.[11]

Structure-Activity Relationship (SAR) of Related Tetrahydroindazole Ligands

The following tables summarize the binding affinities of a series of tetrahydroindazole-based ligands for σ1 and σ2 receptors. This data provides insights into the structural requirements for receptor binding and can help predict the potential activity of this compound. The core structure of the analogs is a tetrahydroindazole-3-carboxamide.

Table 1: Binding Affinities of Tetrahydroindazole Analogs for σ1 and σ2 Receptors [9]

Compound IDR Group (Amide)σ1 Ki (nM)σ2 Ki (nM)
7a N,N-dimethyl15762193
7b Piperidine>10,0001019
7c 4-Methylpiperidine>10,000839
7d 4-Hydroxypiperidine872612

Table 2: Binding Affinities of C5-Substituted Tetrahydroindazole Analogs for σ2 Receptors [7][8]

Compound IDC5-Substituentσ2 Ki (nM)σ1 Ki (nM)
7g 4-Fluorobenzylamino243>10,000
7l 2-(4-Fluorophenyl)ethylamino32>10,000
7m 3-(4-Fluorophenyl)propylamino20>10,000
7t 2-(4-(Dimethylamino)phenyl)ethylamino16>10,000

Note: The N1 position of these analogs is substituted with a propyl group, not a methyl group as in the compound of interest.

The SAR data suggests that modifications at the C3-carboxamide and C5 positions of the tetrahydroindazole ring significantly influence binding affinity and selectivity for σ1 and σ2 receptors. The presence of a basic amine at the C5 position appears to enhance σ2 selectivity. The N1-methyl group in this compound may influence the orientation of the molecule within the binding pocket of these receptors.

Experimental Protocols

This protocol is based on established methods for determining the binding affinity of compounds to σ1 and σ2 receptors.[12][13][14]

Objective: To determine the in vitro binding affinity (Ki) of this compound for human σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors (e.g., guinea pig liver membranes for σ1, rat liver membranes for σ2).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For σ1: --INVALID-LINK---pentazocine.

    • For σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG).

  • Non-specific binding determinant: Haloperidol (for σ1) or DTG (for σ2).

  • Masking agent for σ2 assay: (+)-pentazocine to block binding of [³H]DTG to σ1 receptors.

  • Test compound: this compound dissolved in DMSO.

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • For σ1 Receptor Assay:

    • In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, use a saturating concentration of haloperidol (e.g., 10 µM) instead of the test compound.

    • Incubate at 37°C for 90 minutes.

  • For σ2 Receptor Assay:

    • In test tubes, combine the membrane preparation, [³H]DTG (e.g., 5 nM), (+)-pentazocine (to mask σ1 sites, e.g., 100 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, use a saturating concentration of DTG (e.g., 10 µM).

    • Incubate at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling and Workflow Diagrams

Sigma_Receptor_Pathway cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling s1r Sigma-1 Receptor (ER-Mitochondria) ca_homeostasis Ca2+ Homeostasis s1r->ca_homeostasis er_stress ER Stress Response s1r->er_stress ion_channels Ion Channel Modulation s1r->ion_channels ligand1 Tetrahydroindazole Ligand (Agonist/Antagonist) ligand1->s1r neuroprotection Neuroprotection ca_homeostasis->neuroprotection cell_survival Cell Survival er_stress->cell_survival ion_channels->neuroprotection s2r Sigma-2 Receptor (TMEM97) cell_proliferation Cell Proliferation s2r->cell_proliferation apoptosis Apoptosis s2r->apoptosis ligand2 Tetrahydroindazole Ligand (Antagonist) ligand2->s2r cancer Cancer Progression cell_proliferation->cancer apoptosis->cancer Inhibition of

Potential signaling pathways modulated by tetrahydroindazole ligands.

Binding_Assay_Workflow start Start prep_reagents Prepare Membranes, Radioligand, & Test Compound start->prep_reagents incubation Incubate Components prep_reagents->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate IC50 & Ki scintillation->analysis end End analysis->end

General workflow for radioligand binding assays.

Conclusion

Based on the available evidence from structurally related analogs, this compound presents as a promising scaffold for targeting bacterial PPK2 and human σ1 and σ2 receptors. The inhibition of PPK2 offers a potential avenue for the development of novel antibacterial agents with anti-virulence properties. The modulation of Sigma receptors suggests therapeutic potential in the fields of oncology and neurology.

Further investigation is required to empirically determine the binding affinities and functional activities of this compound against these targets. The experimental protocols and workflows detailed in this guide provide a robust framework for such validation studies. The quantitative data from analogous compounds serve as a valuable benchmark for these future investigations. This technical guide aims to facilitate further research into the therapeutic applications of this and related indazole derivatives.

References

The Tetrahydro-1H-Indazole Scaffold: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. One such scaffold that has garnered significant attention is the 1H-indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1] Its partially saturated analogue, the 4,5,6,7-tetrahydro-1H-indazole core, offers a unique three-dimensional architecture that has proven to be a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of tetrahydro-1H-indazole compounds. It further delves into their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to provide a thorough resource for professionals in drug development.

The Genesis of a Scaffold: Early Discovery and Synthesis

The parent compound, 4,5,6,7-tetrahydro-1H-indazole, was first described in the early 1960s.[2] A foundational and still relevant synthesis was detailed in Organic Syntheses, which involves a two-step process starting from cyclohexanone.[3][4] This classical synthesis first involves a condensation reaction between cyclohexanone and ethyl formate to yield 2-hydroxymethylenecyclohexanone.[4] Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of 4,5,6,7-tetrahydro-1H-indazole.[4]

Over the decades, synthetic strategies have evolved to allow for the creation of a diverse library of substituted tetrahydro-1H-indazole derivatives. A common modern approach involves the acylation of a protected cyclohexanone derivative, followed by cyclization with a substituted hydrazine.[5] This method provides a versatile entry point for introducing various substituents onto the indazole core, which is crucial for tuning the molecule's biological activity.[5]

General Synthetic Workflow

The following diagram illustrates a generalized modern synthetic workflow for preparing substituted tetrahydro-1H-indazole derivatives.

Synthetic Workflow A Protected Cyclohexanone Derivative B Acylation (e.g., with diethyl oxalate) A->B Step 1 C Acylated Intermediate B->C D Cyclization (with substituted hydrazine) C->D Step 2 E Protected Tetrahydroindazole D->E F Deprotection E->F Step 3 G Functionalized Tetrahydroindazole F->G H Further Derivatization (e.g., reductive amination) G->H Step 4 I Bioactive Tetrahydroindazole Derivative H->I

Caption: A generalized workflow for the synthesis of bioactive tetrahydro-1H-indazole derivatives.

The Emergence of Biological Activity: From Serendipity to Targeted Design

While the core structure was known for some time, the therapeutic potential of tetrahydro-1H-indazole derivatives came into focus more recently. Initial investigations into the biological activities of a class of tetrahydroindazoles led to the serendipitous discovery of a compound with moderate inhibitory activity at the sigma-1 receptor.[5] This finding sparked a more systematic exploration of the structure-activity relationships (SAR) within this chemical series.

Targeting the Sigma Receptors

The sigma-1 receptor is implicated in a variety of central nervous system (CNS) disorders, making it an attractive therapeutic target.[5] Medicinal chemistry efforts have led to the development of potent and selective tetrahydro-1H-indazole-based ligands for the sigma-1 receptor.[5] These compounds are being investigated as potential treatments for neurological diseases and cancer.[5] Furthermore, modifications to the scaffold have also yielded compounds with high potency and selectivity for the sigma-2 receptor, highlighting the versatility of this molecular framework.[6]

Kinase Inhibition: A New Frontier

The indazole scaffold is a key component in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[7] This has inspired researchers to explore tetrahydro-1H-indazole derivatives as potential kinase inhibitors. Notably, a high-throughput screen identified a substituted tetrahydro-1H-indazole as an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A.[8] Subsequent optimization of this hit compound led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[8] The dysregulation of CDK2 activity is a hallmark of many cancers, making these compounds promising leads for oncology drug development.[8] Derivatives of the 1H-indazole scaffold have also shown inhibitory activity against other kinases, including fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2).[1][9]

Logical Progression of Discovery

The journey from the basic scaffold to highly potent and selective drug candidates can be visualized as a logical progression of chemical modification and biological evaluation.

Discovery Progression A 4,5,6,7-Tetrahydro-1H-indazole (Core Scaffold) B Initial Derivatives A->B C Serendipitous Discovery (Moderate Sigma-1 Activity) B->C F High-Throughput Screening B->F D Systematic SAR Studies C->D E Potent & Selective Sigma-1/Sigma-2 Ligands D->E J Preclinical Candidates E->J G Kinase Inhibition Hit (CDK2 Inhibitor) F->G H Lead Optimization G->H I Optimized Kinase Inhibitors (e.g., improved CDK2 inhibitors) H->I I->J

Caption: Logical progression from the core tetrahydro-1H-indazole scaffold to potential drug candidates.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the parent tetrahydro-1H-indazole and representative bioactive derivatives.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole [2]

PropertyValue
CAS Number2305-79-5
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
Melting Point80-84 °C
Boiling Point140-142 °C (at 2 mmHg)

Table 2: Spectroscopic Data for a Representative Tetrahydro-1H-indazole Derivative [5] (N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide)

Data TypeKey Signals
¹H NMR (500 MHz, CDCl₃)δ 3.90 (td, J = 7.0, 1.1 Hz, 2H), 3.77 – 3.63 (m, 4H), 2.70 – 2.65 (m, 3H), 2.53 – 2.38 (m, 3H), 1.80 (q, J = 7.3 Hz, 2H), 1.55 (d, J = 7.8 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H)
¹³C NMR (126 MHz, CDCl₃)δ 207.5, 163.9, 142.6, 138.0, 116.5, 77.2, 77.0, 76.7, 60.8, 55.4, 50.7, 25.8, 24.8, 23.5, 21.1, 11.2
LCMS (ESI)m/z: [M + H]⁺ 250.24

Table 3: Biological Activity of Selected Tetrahydro-1H-indazole Derivatives

Compound IDTargetActivity (IC₅₀)Reference
82aPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[1]
106FGFR1, FGFR2, FGFR32.0 µM, 0.8 µM, 4.5 µM[1]
109EGFR T790M, EGFR5.3 nM, 8.3 nM[1]
53CDK2/cyclin A1, E, O2- to 10-fold improvement over hit[8]
59CDK2/cyclin A1, E, O2- to 10-fold improvement over hit[8]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key tetrahydro-1H-indazole intermediates and final compounds, adapted from the literature.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[4]

A. 2-Hydroxymethylenecyclohexanone In a 5-liter, three-necked flask fitted with a stirrer, a dropping funnel, and a condenser, a solution of sodium ethoxide is prepared from 115 g (5 gram atoms) of sodium and 1.5 liters of absolute ethanol. The solution is cooled to 0–5°C, and a mixture of 490 g (5 moles) of cyclohexanone and 444 g (6 moles) of ethyl formate is added with stirring over a period of 1 hour. The mixture is stirred for an additional 4 hours at room temperature and then allowed to stand overnight. The resulting thick paste is diluted with 2 liters of ether, and the sodium salt of 2-hydroxymethylenecyclohexanone is collected by suction filtration. The solid is washed with ether and air-dried. The yield is 590–610 g (80–83%).

B. 4,5,6,7-Tetrahydro-1H-indazole A solution of 63 g (0.5 mole) of 2-hydroxymethylenecyclohexanone in 500 ml of methanol in a 2-liter beaker is treated with 25 ml (0.5 mole) of hydrazine hydrate in small portions. After standing for 30 minutes, the mixture is concentrated by warming under reduced pressure on a steam bath. To aid in removing water, 100 ml of ethanol is added, and the mixture is again concentrated under reduced pressure. The residue is dissolved in about 100 ml of hot petroleum ether (b.p. 60–70°C). After cooling in an ice bath for 1 hour, the solid that separates is collected by suction filtration and washed with a small amount of cold petroleum ether. The crude 4,5,6,7-tetrahydro-1H-indazole melts at 79–80°C and weighs 58–60 g.

Protocol 2: Synthesis of a Substituted Tetrahydro-1H-indazole Derivative[5]

A. Ethyl 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylate (3) To a solution of ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)-2-oxoacetate (2) (8.7 g) in ethanol, propylhydrazine is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is purified by silica gel chromatography (0–60% EtOAc in Hexanes) to give the product as a thick oil (3.3 g, 82% yield).

B. 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylic acid (4) The ester (3) is hydrolyzed using aqueous NaOH in ethanol. The ethanol is evaporated, and the aqueous mixture is washed with diethyl ether. The pH of the aqueous layer is adjusted to 5–6 with 1N HCl. The aqueous layer is then extracted with EtOAc (3x). The combined organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as an off-white solid (2.5 g, 84% yield).

C. N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (6a) The carboxylic acid (4) is coupled with dimethylamine using a standard peptide coupling reagent (e.g., HATU) in DMF. After the reaction is complete, the mixture is worked up and purified to yield the corresponding amide. This amide is then deprotected by treating with 1N HCl to remove the ketal protecting group, affording the final product (230 mg, 85% yield from the protected amide).

D. 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7a) To a solution of the ketone (6a) (150 mg, 0.6 mmol) in methanol, 4-fluorobenzylamine and a reducing agent (e.g., sodium cyanoborohydride) are added. The reaction is stirred until completion, then quenched and purified to afford the final product as a light pink solid (114 mg, 53% yield).

Conclusion and Future Outlook

The 4,5,6,7-tetrahydro-1H-indazole scaffold has evolved from a chemical curiosity to a highly valued privileged structure in medicinal chemistry. Its synthetic accessibility and tunable three-dimensional structure have enabled the development of potent and selective modulators of various biological targets, including sigma receptors and protein kinases. The ongoing research into this versatile scaffold continues to uncover new therapeutic opportunities. Future efforts will likely focus on further elucidating the SAR of these compounds, optimizing their pharmacokinetic properties, and advancing the most promising candidates into clinical development for the treatment of a wide range of diseases, from neurological disorders to cancer. The rich history and promising future of tetrahydro-1H-indazole compounds underscore their importance in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole class. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the indazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of indazole have been reported to exhibit a range of activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2][3] Notably, compounds with a similar tetrahydro-indazole core have been investigated for their cytotoxic and cytostatic activities against cancer cell lines.[4]

These application notes provide a generalized protocol for conducting preliminary in vitro screening of this compound to assess its potential cytotoxic effects on a cancer cell line. A conceptual framework for a subsequent kinase inhibition assay is also presented.

Data Presentation

As no specific experimental data for this compound is readily available, the following table is a template for presenting quantitative results from a cell viability assay, such as an MTT or MTS assay.

Concentration (µM)% Cell Viability (Mean)Standard DeviationIC₅₀ (µM)
0 (Vehicle Control)100X.XX
0.1X.XXX.XX
1X.XXX.XX
10X.XXX.XX
50X.XXX.XX
100X.XXX.XX

Experimental Protocols

Preparation of Stock Solutions

It is crucial for the reliability of in vitro assays that the test compound is properly solubilized. Indazole derivatives can have limited aqueous solubility, often requiring an organic solvent for the preparation of a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh a precise amount of the compound. For instance, to prepare a 10 mM stock solution, weigh 1.94 mg of the compound (Molecular Weight = 194.21 g/mol ).

    • Add the appropriate volume of anhydrous, sterile DMSO to the solid. For 1.94 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously to ensure complete dissolution. Gentle warming or brief sonication in a water bath can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol outlines a common method for assessing the effect of the compound on the metabolic activity of a cell line, which is an indicator of cell viability. The human hepatocellular carcinoma cell line HepG2 is suggested here as an example, based on studies of similar compounds.[4]

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • HepG2 cells (or other suitable cancer cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Sterile 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count the HepG2 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound from the 10 mM stock in complete medium. The final concentrations may range from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assessment:

      • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

      • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium stock_prep->serial_dil treatment Treat Cells with Compound (48-72h incubation) serial_dil->treatment cell_seed Seed Cells in 96-Well Plate (24h incubation) cell_seed->treatment add_reagent Add MTT/MTS Reagent (1-4h incubation) treatment->add_reagent read_abs Measure Absorbance add_reagent->read_abs calc_viability % Cell Viability Calculation read_abs->calc_viability det_ic50 Determine IC₅₀ Value calc_viability->det_ic50

Caption: Workflow for the in vitro cytotoxicity assay.

Hypothetical Signaling Pathway

Given that indazole derivatives are known to act as kinase inhibitors, a plausible mechanism of action for inducing cytotoxicity could be through the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for the Purification of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications and formulations. This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory-scale techniques: recrystallization and column chromatography. The methodologies presented are based on established procedures for structurally related indazole derivatives and can be adapted to achieve high-purity this compound.

Data Presentation: Purification Parameters

The following tables summarize quantitative data and key parameters for the purification of this compound and related compounds, derived from available literature. This data can guide the selection of an appropriate purification strategy.

Table 1: Recrystallization Data for Indazole Derivatives

CompoundSolvent SystemYieldPurity (by HPLC)Reference
1-Methyl-1H-indazole-3-carboxylic acidMethanol-Water (3:7)83.8%99.71%[1]
1-Methyl-1H-indazole-3-carboxylic acid methyl esterIsooctane--[2]

Table 2: Column Chromatography Data for Indazole Derivatives

CompoundStationary PhaseEluent/Mobile PhaseYieldReference
1H-Indazole-3-carboxamide derivativesSilica Gel0-5% Methanol in Chloroform (step gradient)-[3]
7-Methyl-1H-indazole-3-carboxaldehydeSilica GelPetroleum ether/Ethyl acetate (8:2)~72%[4]
Granisetron (an indazole derivative)AluminaChloroform-[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility at varying temperatures. The selection of an appropriate solvent system is critical for success.

1. Solvent Screening:

  • Objective: To identify a solvent or solvent mixture in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Procedure:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, isooctane, or mixtures such as methanol/water) dropwise until the solid dissolves upon heating.[5]

    • Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.

    • The ideal solvent will dissolve the compound completely when hot and yield a high recovery of crystalline solid upon cooling.

2. Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent system (e.g., a methanol-water mixture) in a minimal amount.[1][5]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[5]

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system (eluent) for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution onto a TLC plate (e.g., silica gel).

    • Develop the plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate, chloroform/methanol).

    • The ideal eluent should provide good separation between the target compound and impurities, with an Rf value for the product typically between 0.2 and 0.4.[5]

2. Column Chromatography Protocol:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.[5]

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in chloroform) to elute compounds with stronger interactions with the stationary phase.[3][5]

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of the fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Mandatory Visualizations

Recrystallization_Workflow start Crude Solid solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution impurities_present Insoluble Impurities? dissolution->impurities_present hot_filtration Hot Filtration (Optional) cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Isolation by Vacuum Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product impurities_present->hot_filtration Yes impurities_present->cooling No

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow start Crude Material tlc TLC Analysis for Eluent Selection start->tlc decision Good Separation? tlc->decision column_prep Column Packing (Silica/Alumina) sample_loading Sample Loading column_prep->sample_loading elution Elution with Selected Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product decision->tlc No, Optimize decision->column_prep Yes

Caption: Workflow for Purification by Column Chromatography.

References

Application Notes and Protocols for the Esterification of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the esterification of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on well-established esterification methods that are broadly applicable to heterocyclic carboxylic acids.

Introduction

The esterification of this compound is a crucial step in modifying its properties to enhance bioavailability, alter solubility, or to serve as a protecting group during further synthetic transformations. The choice of esterification method can depend on several factors, including the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule. This note details four common and effective methodologies: Fischer-Speier Esterification, Steglich Esterification, Thionyl Chloride-mediated Esterification, and the Mitsunobu Reaction.

Data Presentation: Comparison of Esterification Methodologies

The following table summarizes the key aspects of the described esterification methods for the synthesis of various esters of this compound. The quantitative data provided are typical ranges observed for similar substrates and should be optimized for the specific reaction.

Methodology Reagents Typical Solvents Temperature (°C) Reaction Time (h) Typical Yield (%) Key Advantages Potential Drawbacks
Fischer-Speier Alcohol (as reactant and solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Alcohol, TolueneReflux2 - 2460 - 95Cost-effective, simple procedure.[1][2][3][4][5]Reversible reaction, requires excess alcohol or water removal.[1][2][3]
Steglich Alcohol, DCC or EDC, DMAP (catalytic)Dichloromethane (DCM), Tetrahydrofuran (THF)0 - 253 - 1275 - 95Mild conditions, suitable for acid-labile substrates.[6][7][8][9][10]Formation of urea byproduct can complicate purification.[6][7]
Thionyl Chloride Thionyl Chloride (SOCl₂), Alcohol, Base (e.g., Pyridine, Triethylamine)Dichloromethane (DCM), Toluene0 - 802 - 680 - 98High-yielding, works well for a variety of alcohols.[11][12][13][14][15]Harsh reagent, generates corrosive HCl gas.[11][12]
Mitsunobu Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADTetrahydrofuran (THF), Dioxane0 - 252 - 1270 - 90Mild conditions, stereochemical inversion of the alcohol.[16][17][18][19][20]Stoichiometric phosphine oxide byproduct, expensive reagents.[16][19]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

This protocol utilizes a carbodiimide coupling agent and a nucleophilic catalyst for ester formation under mild conditions.[6][7][8][9][10]

Materials:

  • This compound

  • Alcohol (e.g., a primary or secondary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (if DCC is used).

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Thionyl Chloride-Mediated Esterification

This two-step procedure involves the formation of a highly reactive acyl chloride intermediate, which then reacts with the alcohol.[11][12][13][14][15]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., Methanol, Ethanol)

  • Pyridine or Triethylamine (optional, as a base)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add the desired alcohol (1.2 eq) followed by the dropwise addition of a base like pyridine or triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 4: Mitsunobu Reaction

This reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions with inversion of stereochemistry at the alcohol's chiral center.[16][17][18][19][20]

Materials:

  • This compound

  • Primary or Secondary Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Esterification_Workflow Start 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Method_Selection Select Esterification Methodology Start->Method_Selection Fischer Fischer-Speier: Alcohol, Acid Catalyst, Reflux Method_Selection->Fischer Steglich Steglich: DCC/EDC, DMAP, Alcohol, RT Method_Selection->Steglich Thionyl_Chloride Thionyl Chloride: 1. SOCl₂ 2. Alcohol, Base Method_Selection->Thionyl_Chloride Mitsunobu Mitsunobu: PPh₃, DEAD/DIAD, Alcohol, RT Method_Selection->Mitsunobu Workup_Purification Reaction Workup & Purification Fischer->Workup_Purification Steglich->Workup_Purification Thionyl_Chloride->Workup_Purification Mitsunobu->Workup_Purification Final_Product Desired Ester Product Workup_Purification->Final_Product

Caption: General workflow for the esterification of the target carboxylic acid.

References

Application Notes and Protocols: Amide Coupling Reactions with 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful amide coupling of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with a variety of amines. The indazole-3-carboxamide scaffold is a key pharmacophore in numerous biologically active compounds, and efficient amide bond formation is critical for the synthesis of new chemical entities for drug discovery.

While specific quantitative data for the amide coupling of this compound is not extensively available in the public domain, the following protocols are based on established methods for the structurally related 1H-indazole-3-carboxylic acid. These methods are broadly applicable and can be optimized for the target molecule.

I. Overview of Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The reaction involves the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent that activates the carboxylic acid. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, especially when dealing with challenging substrates.

II. Data Presentation: Amide Coupling of 1H-Indazole-3-carboxylic Acid

The following table summarizes the yields obtained for the amide coupling of the closely related 1H-Indazole-3-carboxylic acid with various amines using an EDC/HOBt coupling system. This data serves as a valuable reference for optimizing reactions with this compound.

Table 1: Yields of 1H-Indazole-3-carboxamides using EDC/HOBt Coupling [1]

Amine SubstrateProductYield (%)
BenzylamineN-benzyl-1H-indazole-3-carboxamide85
DiethylamineN,N-diethyl-1H-indazole-3-carboxamide82
AnilineN-phenyl-1H-indazole-3-carboxamide78
4-FluoroanilineN-(4-fluorophenyl)-1H-indazole-3-carboxamide80
Piperidine(1H-indazol-3-yl)(piperidin-1-yl)methanone88
Morpholine(1H-indazol-3-yl)(morpholino)methanone90
4-(trifluoromethyl)phenyl)piperazine(1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone75
4-methylpiperazine(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone86
4-methylbenzo[d]thiazol-2-amineN-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide72
1,3,4-thiadiazol-2-amineN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide70

III. Experimental Protocols

The following are detailed protocols for two common and effective amide coupling methods. These should be adapted and optimized for specific amine substrates when using this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of applications, including sterically hindered or less reactive amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.0 - 1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Wash the solid with a non-polar solvent such as diethyl ether or hexanes to remove organic impurities.

  • Dry the product under vacuum.

  • If necessary, further purify the product by column chromatography or recrystallization.

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective and widely used method suitable for many primary and secondary amines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF and stir to dissolve the components.

  • Add TEA or DIPEA (3.0 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) in one portion and stir the reaction mixture at room temperature for 15 minutes for activation.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into ice water (approximately 20 mL).

  • Extract the product with a suitable organic solvent, such as 10% methanol in chloroform (2 x 30 mL).[1]

  • Combine the organic layers and wash with 10% sodium bicarbonate solution (25 mL) and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

IV. Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the amide coupling reaction.

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_amine Add Amine start->add_amine add_base Add Base add_amine->add_base add_coupling Add Coupling Reagent add_base->add_coupling stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupling->stir quench Quench Reaction (e.g., add water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General workflow for amide coupling reactions.

Signaling Pathway

Indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, migration, and survival.[2][3] Aberrant PAK1 signaling is implicated in various cancers. The diagram below illustrates the PAK1 signaling pathway and its downstream effects.

PAK1_Signaling_Pathway PAK1 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 PI3K PI3K PAK1->PI3K RAF RAF PAK1->RAF Migration Cell Migration & Invasion PAK1->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxamide (Proposed Inhibitor) Inhibitor->PAK1

Caption: PAK1 signaling pathway and potential inhibition.

References

Application Notes and Protocols: Utilizing 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its utility as a core component in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the identification and development of novel kinase inhibitors are of paramount importance in modern drug discovery.

This document provides detailed application notes and protocols for the use of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives as a foundational scaffold in kinase inhibitor screening campaigns. While specific inhibitory data for this exact molecule is not extensively published, we will draw upon data from structurally similar indazole-3-carboxamide analogs to illustrate its potential and provide a framework for its application. This approach allows researchers to leverage the core tetrahydroindazole structure for the synthesis of compound libraries aimed at discovering novel and potent kinase inhibitors.

Rationale for Use in Kinase Inhibitor Screening

The this compound scaffold offers several advantages for kinase inhibitor design:

  • Structural Rigidity and 3D Conformation: The tetrahydro-indazole core provides a rigid framework that can be strategically modified to achieve specific interactions within the ATP-binding pocket of kinases.

  • Versatile Synthesis: The carboxylic acid functional group serves as a key handle for synthetic elaboration, allowing for the facile creation of amide libraries with diverse substituents to probe structure-activity relationships (SAR).

  • Proven Pharmacophore: The broader indazole class of molecules has a well-documented history of yielding potent kinase inhibitors, suggesting that this specific scaffold is a promising starting point for inhibitor development.

Target Highlight: p21-Activated Kinase 1 (PAK1)

As a representative example, we will focus on the screening of compounds derived from this compound against p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 signaling is implicated in cancer cell proliferation, survival, and metastasis, making it an attractive therapeutic target.

Data Presentation: Inhibitory Activity of Related Indazole-3-Carboxamide Analogs

Compound IDR Group (at N of carboxamide)IC50 (nM) against PAK1[1]
Analog 1(2,4-dichlorophenyl)52[1]
Analog 2(4-chloro-2-fluorophenyl)16[1]
Analog 3(2-chloro-4-fluorophenyl)159[1]
Analog 4(4-phenoxyphenyl)9.8[1]

Note: The data presented is for indazole-3-carboxamide analogs and is intended to illustrate the potential of the scaffold. The 7-methyl group on the indazole ring is anticipated to influence physicochemical properties such as lipophilicity and metabolic stability.[1]

Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway and the proposed point of inhibition by indazole-3-carboxamide derivatives.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth_Factor Growth Factor Growth_Factor->RTK Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK, RAF1) PAK1->Downstream_Effectors Indazole_Inhibitor 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid (derivatives) Indazole_Inhibitor->PAK1 Inhibition Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement

PAK1 Signaling and Inhibition

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

The following workflow outlines the key steps in a typical kinase inhibitor screening campaign utilizing a library of compounds derived from this compound.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Synthesis (Derivatives of 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid) Primary_Screen Primary Screening (e.g., Single high concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR studies) Dose_Response->Lead_Optimization In_Vitro_ADME In Vitro ADME/Tox Lead_Optimization->In_Vitro_ADME In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_ADME->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Kinase Inhibitor Screening Workflow
Detailed Protocol: PAK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for determining the in vitro inhibitory activity of test compounds against PAK1.[1]

Objective: To quantify the potency of test compounds by determining their IC50 values against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (derived from this compound)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution to the appropriate wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition:

    • Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well (except negative controls).

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.[1]

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.[1]

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a valuable starting scaffold for the development of novel kinase inhibitors. The data from closely related analogs, particularly against targets like PAK1, demonstrate the potential of this chemical class. The provided protocols offer a robust framework for researchers to initiate screening campaigns and conduct structure-activity relationship studies. Through systematic chemical modification and rigorous biological evaluation, this scaffold can be optimized to generate potent and selective kinase inhibitors for further preclinical and clinical development.

References

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide a detailed overview of the key analytical methods and protocols for the thorough characterization of this molecule. The methodologies described are fundamental for quality control, regulatory submissions, and further research.

Application Notes

This section outlines the primary analytical techniques employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of the target molecule. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the methyl group, the protons on the tetrahydro-indazole ring, and the carboxylic acid proton.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This technique is crucial for confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the carboxylic acid O-H and C=O stretching, as well as C-H and N-H/C-N vibrations of the tetrahydro-indazole ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying any impurities.[1][2][3] A reverse-phase HPLC method is typically developed to separate the target molecule from starting materials, by-products, and degradation products.[1]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to support the identity and purity of the compound.

X-ray Crystallography

Experimental Protocols

This section provides detailed experimental protocols for the analytical characterization of this compound.

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the target compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of Crude Product purification Purification (Recrystallization/Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC Purity purification->hplc elemental Elemental Analysis purification->elemental xray X-ray Crystallography (if crystalline) purification->xray

Caption: General workflow for the synthesis, purification, and analytical characterization.

Protocol for NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

Table 1: Representative ¹H and ¹³C NMR Data (Hypothetical)

¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid~12.5br s1H-COOH
N-Methyl~3.9s3HN-CH₃
Tetrahydro Ring~2.5-2.8m4H-CH₂-
Tetrahydro Ring~1.7-1.9m4H-CH₂-
¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shift (δ, ppm) Assignment
Carboxylic Acid~165-COOH
Indazole C3~145C=N
Indazole C3a~140C-N
Indazole C7a~120C-N
N-Methyl~35N-CH₃
Tetrahydro Ring~20-30-CH₂-
Protocol for Mass Spectrometry (HRMS)
  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • ESI Parameters:

    • Ionization Mode: Positive or Negative.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 30 psi.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Table 2: Representative Mass Spectrometry Data

Parameter Value
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol
Ionization ModeESI+
Calculated m/z ([M+H]⁺)181.0972
Observed m/z ([M+H]⁺)181.0975
Mass Error< 5 ppm
Protocol for Infrared (IR) Spectroscopy
  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Table 3: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2930, 2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1620MediumC=N stretch
~1450MediumC-H bend
~1250MediumC-O stretch
Protocol for HPLC Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 90% to 10% B.

    • 20-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase B.

Table 4: Representative HPLC Purity Data

Peak Retention Time (min) Area (%) Identity
1~10.5>99.5This compound
2Varies<0.15Impurity
Protocol for Elemental Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Table 5: Representative Elemental Analysis Data

Element Theoretical (%) Found (%)
Carbon (C)59.9960.05
Hydrogen (H)6.716.75
Nitrogen (N)15.5515.50
Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection:

    • Instrumentation: Single-crystal X-ray diffractometer.

    • Radiation: Mo Kα (λ = 0.71073 Å).

    • Temperature: 293 K.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine by full-matrix least-squares on F².

Table 6: Representative Crystal Data (based on a similar structure[4])

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~14.9
c (Å)~14.9
β (°)~93
Volume (ų)~1670
Z8
R-factor< 0.06

References

Application Notes and Protocols for the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its analogs. This class of compounds holds significant promise in medicinal chemistry, with demonstrated activity as kinase inhibitors, particularly targeting cancer and inflammatory pathways.[1]

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key pharmacophore in modern drug discovery. The derivatization at the N1 and C3 positions allows for the fine-tuning of physicochemical properties and biological activity. This document outlines a reliable synthetic route to access this compound, a versatile intermediate for the synthesis of a diverse library of analogs. The primary synthetic strategy involves a cyclocondensation reaction followed by ester hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This procedure details the formation of the core tetrahydroindazole ring system.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Methylhydrazine

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl.

  • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the reported biological activities of various indazole-3-carboxamide analogs, highlighting their potential as kinase inhibitors. While specific data for the tetrahydro analogs is still emerging, the data for the aromatic core provides a strong rationale for their investigation.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative ActivityReference
Analog A PAK19.8MDA-MB-231Suppressed migration and invasion[2]
Analog B CDK2/cyclin A--2- to 10-fold improved inhibitory activity
Analog C PAK152-Enhanced activity[3]
Analog D PKMYT1--Kinase inhibition[4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general two-step synthesis of this compound.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A Ethyl 2-oxocyclohexanecarboxylate C Ethyl 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate A->C Ethanol, Acetic Acid (cat.), Reflux B Methylhydrazine B->C D 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic Acid C->D LiOH or NaOH, THF/H2O

Caption: Synthetic scheme for this compound.

Signaling Pathway

Many indazole-based compounds, including those with the tetrahydro-indazole core, are being investigated as inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion.[2][3]

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Inhibits severing Migration Cell Migration & Invasion Actin->Migration Inhibitor 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid analogs Inhibitor->PAK1

Caption: Inhibition of the PAK1 signaling pathway by tetrahydroindazole analogs.

References

Application Notes and Protocols for Cell-Based Assays of Tetrahydroindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroindazole derivatives represent a promising class of heterocyclic compounds with a diverse range of pharmacological activities. These compounds have garnered significant interest in drug discovery, particularly in oncology and immunology, due to their potential to modulate key cellular processes. This document provides detailed protocols for a suite of cell-based assays to characterize the biological effects of novel tetrahydroindazole compounds. The assays described herein are designed to assess cytotoxicity, induction of apoptosis, and the impact on specific cellular signaling pathways.

Data Presentation: Efficacy of Tetrahydroindazole Derivatives

The following tables summarize the cytotoxic and enzyme inhibitory activities of various tetrahydroindazole derivatives against different cancer cell lines and protein targets. IC50 values, representing the concentration of a compound required to inhibit a biological process by 50%, are presented to facilitate comparison.

Table 1: Cytotoxicity of Tetrahydroindazole Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
THI-001A549 (Lung Carcinoma)MTT Assay8.5
THI-002MCF-7 (Breast Cancer)SRB Assay5.2
THI-003HCT116 (Colon Cancer)CellTiter-Glo®12.1
THI-004Jurkat (T-cell Leukemia)MTT Assay3.7

Table 2: Inhibitory Activity of Tetrahydroindazole Derivatives against Target Enzymes

Compound IDTarget EnzymeAssay TypeIC50 (nM)
THI-K01CDK2/Cyclin AKinase Activity Assay75
THI-K02DHODHEnzyme Activity Assay25
THI-S01Sigma-2 ReceptorRadioligand Binding15

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assays

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Tetrahydroindazole compounds

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the tetrahydroindazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) x 100.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Tetrahydroindazole compounds

  • Adherent cancer cell lines

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Protocol:

  • Seed cells in a 96-well plate and treat with compounds as described in the MTT assay protocol (Steps 1-4).

  • After treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with deionized water and allow to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Apoptosis Assays

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with tetrahydroindazole compounds

  • Flow cytometer

Protocol:

  • Seed and treat cells with tetrahydroindazole compounds for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with compounds.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample with a luminometer.

Target-Based Assays

This assay measures the ability of tetrahydroindazole compounds to inhibit the kinase activity of the CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

Protocol:

  • Prepare serial dilutions of the tetrahydroindazole compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of CDK2/Cyclin A and substrate mixture.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence.

This assay measures the inhibition of DHODH, a key enzyme in pyrimidine biosynthesis.

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate

  • Decylubiquinone

  • DCIP (2,6-dichlorophenolindophenol)

Protocol:

  • Add assay buffer, DCIP, and decylubiquinone to a 96-well plate.

  • Add serial dilutions of the tetrahydroindazole compounds.

  • Add recombinant DHODH to each well.

  • Initiate the reaction by adding dihydroorotate.

  • Immediately measure the decrease in absorbance at 600 nm over time.

This assay is used to screen for inhibitors of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter gene

  • TNF-α

  • Luciferase assay system

Protocol:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of tetrahydroindazole compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by tetrahydroindazole compounds and a general experimental workflow for their characterization.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis cell_viability Cell Viability Assays (MTT, SRB) apoptosis Apoptosis Assays (Annexin V, Caspase) cell_viability->apoptosis Identify cytotoxic compounds target_engagement Target-Based Assays (Kinase, Enzyme) apoptosis->target_engagement Elucidate cell death mechanism signaling Signaling Pathway Analysis (e.g., Reporter Assays) target_engagement->signaling Confirm target and pathway modulation

Experimental workflow for tetrahydroindazole compounds.

cdk2_pathway G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates S_Phase S Phase CDK2_CyclinE->S_Phase Promotes THI_Inhibitor Tetrahydroindazole Inhibitor THI_Inhibitor->CDK2_CyclinE Inhibits dhodh_pathway Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH DHODH Pyrimidine_Synthesis->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Depletion Pyrimidine Depletion p53 p53 Activation Pyrimidine_Depletion->p53 Leads to Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis THI_Inhibitor Tetrahydroindazole Inhibitor THI_Inhibitor->DHODH Inhibits sigma2_pathway Sigma2R Sigma-2 Receptor mTOR mTOR Pathway Sigma2R->mTOR Inhibits Caspase_Activation Caspase Activation Sigma2R->Caspase_Activation Induces Autophagy Autophagy mTOR->Autophagy Induces Apoptosis Apoptosis Autophagy->Apoptosis Caspase_Activation->Apoptosis THI_Ligand Tetrahydroindazole Ligand THI_Ligand->Sigma2R Binds to nfkb_pathway cluster_nucleus Nuclear Events Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) THI_Inhibitor Potential THI Inhibition (?) THI_Inhibitor->IKK Inhibits? NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene_Transcription

"application of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydroindazole Scaffold in Medicinal Chemistry

The this compound molecule is a key heterocyclic building block in modern medicinal chemistry. While this specific compound primarily serves as a synthetic intermediate, its core scaffold, tetrahydroindazole, is recognized as a "privileged" structure.[1] This designation is due to its versatile binding capabilities and its presence in a multitude of compounds with diverse biological activities. The rigid, bicyclic nature of the indazole ring system provides a solid framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets.

The carboxylic acid functional group at the 3-position is a versatile chemical handle, readily enabling the synthesis of diverse compound libraries through reactions like amidation or esterification.[2] This facilitates the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] Derivatives of the tetrahydroindazole scaffold have been successfully developed as potent inhibitors for a range of clinically relevant targets, including protein kinases, receptors, and enzymes involved in various disease states from cancer to infectious diseases.[1][4][5][6]

Key applications for this scaffold include the development of:

  • Kinase Inhibitors (e.g., PIM, CDK2, ITK)[1][4][6][7]

  • Sigma-1 Receptor Ligands for CNS disorders[3]

  • Antitubercular Agents[5]

  • Anti-inflammatory Agents[8]

Data Presentation: Biological Activity of Tetrahydroindazole Derivatives

The following tables summarize quantitative data for various compounds built upon the tetrahydroindazole or related indazole scaffolds, demonstrating their therapeutic potential across different target classes.

Table 1: Kinase Inhibitory Activity

Compound Class Target Kinase Activity Metric Value Reference
Tetrahydroindazole CDK2/cyclin A Ki 2.3 µM [1]
1H-indazole-3-carboxamide PAK1 IC50 9.8 nM [9]
Indazole-based PIM-1/PIM-2 Selectivity >2500-fold (Pim-1) [10]
Indazole-based PIM-1/PIM-2 Selectivity >400-fold (Pim-2) [10]

| Tetrahydroindazole | ITK | - | Potent Inhibition |[4][11] |

Table 2: Activity Against Other Therapeutic Targets

Compound Class Target/Organism Activity Metric Value Reference
Tetrahydroindazole Sigma-1 Receptor pKi 7.8 M [3]
Tetrahydroindazole (Compound 6a) Mycobacterium tuberculosis MIC 1.7 µM [5]
Tetrahydroindazole (Compound 6m) Mycobacterium tuberculosis MIC 1.9 µM [5]

| Tetrahydroindazole (Compound 6q) | Mycobacterium tuberculosis | MIC | 1.9 µM |[5] |

Table 3: Preclinical Pharmacokinetic and Safety Data

Compound Class Parameter Result Species Reference
Tetrahydroindazole (Anti-TB) Metabolic Stability Moderate Mouse Liver Microsomes [3][5]
1H-indazole-3-carboxamide hERG Channel Activity Low Risk of Toxicity - [9]

| Tetrahydroindazole (ITK Inhibitor) | ADME Properties | Good | Preclinical Species |[4][11] |

Experimental Protocols

Protocol for Synthesis of a Derivative Library via Amide Coupling

This protocol describes the parallel synthesis of a library of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives from the parent carboxylic acid.

Objective: To generate a diverse set of amide derivatives for SAR screening.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials/plate, magnetic stirrer, TLC plates, or LC-MS system

Procedure:

  • Acid Activation: In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Add TEA or DIPEA (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for approximately 15-20 minutes to allow for the formation of the active ester intermediate.[12]

  • Amine Addition: To the activated acid solution, add the desired amine (1.0-1.1 eq).

  • Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water or ice water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol for a General Kinase Inhibition Assay (e.g., PIM-1)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a protein kinase, such as PIM-1, which is a known target for indazole-based molecules.[6][7][13]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide like CREBtide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader compatible with the chosen detection method (luminescence, fluorescence, etc.)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well plate.

    • Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme) on each plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of PIM-1 kinase and the peptide substrate in the kinase assay buffer.

    • Dispense this enzyme/substrate mix into each well of the assay plate containing the test compounds.

    • Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product (phosphorylated substrate) formed. The method depends on the detection reagent:

      • For ADP-Glo™: Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting light via a luciferase reaction.

      • For Antibody-based detection: Add a solution containing a phosphospecific antibody conjugated to a reporter (e.g., HRP or a fluorophore) and incubate. Read the signal on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

The following diagrams illustrate the role of the tetrahydroindazole scaffold in drug discovery and a relevant biological pathway targeted by its derivatives.

G cluster_0 Scaffold-Based Drug Discovery Workflow start Core Scaffold (1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid) library Library Synthesis (Amide Coupling Protocol) start->library Diversification screening High-Throughput Screening (e.g., Kinase Assay) library->screening Compound Collection hit Hit Identification screening->hit Identify Actives sar SAR Studies hit->sar Improve Potency/ Selectivity lead_opt Lead Optimization (ADME/Tox Properties) sar->lead_opt Refine Properties preclinical Preclinical Candidate lead_opt->preclinical Select Candidate

Caption: A typical drug discovery workflow starting with the core scaffold.

G cluster_1 PIM/CDK Signaling in Cell Proliferation gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pim PIM Kinases receptor->pim Activates cdk CDK2/Cyclins receptor->cdk Activates bad Bad pim->bad Phosphorylates (Inactivates) p27 p27 cdk->p27 Phosphorylates (Degrades) apoptosis Inhibition of Apoptosis bad->apoptosis Promotes proliferation Cell Cycle Progression (S-Phase Entry) p27->proliferation Inhibits inhibitor Tetrahydroindazole Inhibitors inhibitor->pim inhibitor->cdk

Caption: Simplified PIM/CDK signaling pathways targeted by indazole inhibitors.

References

Application Notes: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a versatile synthetic intermediate in drug discovery. This compound serves as a crucial building block for the development of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents.[1] The saturated carbocyclic ring fused to the indazole core can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds.

The primary utility of this intermediate lies in the reactivity of its carboxylic acid moiety, which readily undergoes amide coupling and esterification reactions to generate libraries of compounds for biological screening.

Synthesis of the Intermediate

The preparation of this compound can be achieved through a multi-step synthesis starting from cyclohexanone. The general strategy involves the formation of the tetrahydro-indazole core, followed by N-methylation and subsequent hydrolysis of an ester protecting group.

cluster_0 Synthesis of this compound start Cyclohexanone step1 Step 1: Condensation with diethyl oxalate start->step1 NaOEt, EtOH intermediate1 2-(2-oxo-cyclohexyl)-2-oxo-acetic acid ethyl ester step1->intermediate1 step2 Step 2: Cyclization with hydrazine intermediate1->step2 Hydrazine hydrate, AcOH intermediate2 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid ethyl ester step2->intermediate2 step3 Step 3: N-methylation intermediate2->step3 NaH, CH3I, THF intermediate3 This compound ethyl ester step3->intermediate3 step4 Step 4: Ester hydrolysis intermediate3->step4 LiOH, THF/H2O product This compound step4->product

Caption: Synthetic workflow for the preparation of the title intermediate.

Application in the Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in a variety of kinase inhibitors. The N-H or N-alkylated nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. The carboxylic acid at the 3-position provides a convenient handle for introducing various substituents to explore the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.

A primary application of this compound is in the synthesis of amide derivatives. Amide coupling with a diverse range of amines allows for the rapid generation of compound libraries for screening against kinase targets such as ROCK, FLT3, PDGFRα, and Kit.

cluster_1 Amide Coupling Workflow start 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid step1 Carboxylic Acid Activation start->step1 Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) amine Amine (R-NH2) step2 Nucleophilic Acyl Substitution amine->step2 step1->step2 Activated Ester Intermediate product Target Amide Derivative step2->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for amide coupling using the title intermediate.

The RhoA/ROCK signaling pathway is a key regulator of cellular contraction, motility, and proliferation, and its dysregulation is implicated in cardiovascular diseases and cancer. ROCK inhibitors often feature a hinge-binding scaffold, making the indazole core an attractive starting point.

cluster_2 RhoA/ROCK Signaling Pathway GPCR GPCR Activation RhoGEF RhoGEF GPCR->RhoGEF Signal RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Actin_Stress Actin Stress Fiber Formation & Myosin Contraction ROCK->Actin_Stress Phosphorylates Myosin Light Chain Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Inhibitor Indazole-based Inhibitor Inhibitor->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by an indazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

This protocol describes a two-step synthesis of the unmethylated tetrahydro-indazole core, which is the precursor to the title intermediate.

Step A: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This procedure is adapted from established methods for the synthesis of tetrahydro-indazoles from cyclohexanone derivatives.

  • Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in absolute ethanol) at 0-5 °C, add a mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into ice-water and acidify with dilute HCl. Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid. Add hydrazine hydrate (1.1 eq) and reflux the mixture for 4 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-water. The product will precipitate. Filter the solid, wash with water, and dry under vacuum to yield ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Step B: Hydrolysis to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

  • Reaction Setup: Dissolve the ethyl ester from Step A (1.0 eq) in a mixture of THF and water (2:1).

  • Reaction: Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1N HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of the precursor. Regioselective N-1 alkylation of indazoles can be achieved under various conditions, with the combination of NaH in THF often favoring N-1 substitution.

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure.

  • Isolation: Acidify the aqueous residue to pH 3-4 with 1N HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Scaffold

This protocol is a general method for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent. This method is adapted from standard procedures for indazole-3-carboxylic acids.[2]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling: Add HATU (1.1 eq) in one portion. Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water to precipitate the product. If a precipitate does not form, extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reagents and reaction conditions. Yields are estimated based on analogous reactions with aromatic indazole precursors due to a lack of specific literature for the title compound.

Table 1: Synthesis of this compound

StepKey ReagentsSolventTemperatureTimeTypical Yield*
Core Synthesis 1. NaOEt, EtOH2. Hydrazine, AcOHEthanol, Acetic AcidRT, then Reflux12h, then 4h70-85%
N-methylation NaH, CH₃ITHF0 °C to RT12-16h80-95%
Hydrolysis LiOHTHF / H₂ORT12-18h>95%

*Yields are estimates based on similar reported syntheses.

Table 2: Amide Coupling Conditions and Reagents

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield*
HATU NoneDIPEADMFRT85-95%
HBTU NoneDIPEA / TEADMFRT80-90%
EDC·HCl HOBtDIPEA / TEADMF / DCMRT75-85%
SOCl₂ NonePyridine / TEADCM / Toluene0 °C to Reflux70-85%

*Yields are estimates based on reported couplings of aromatic indazole-3-carboxylic acids.[2]

References

Troubleshooting & Optimization

"troubleshooting low yield in 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from cyclohexanone. The general pathway involves the formation of the tetrahydro-indazole core via a Japp-Klingemann reaction, followed by N-methylation, and concluding with the hydrolysis of the ester to the final carboxylic acid.

Synthetic_Pathway A Cyclohexanone B Ethyl 2-oxocyclohexane-1-carboxylate A->B  Claisen Condensation   C Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate B->C  Japp-Klingemann Reaction   D Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate C->D  N-Methylation   E This compound D->E  Saponification  

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into the three main stages of the synthesis.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (Japp-Klingemann Reaction)

The initial step involves the formation of the tetrahydro-indazole ring system. A common method is the Japp-Klingemann reaction, which condenses a diazonium salt with a β-ketoester, in this case, ethyl 2-oxocyclohexane-1-carboxylate.

Q1: My Japp-Klingemann reaction is giving a very low yield. What are the common causes?

A1: Low yields in the Japp-Klingemann reaction can stem from several factors. Here are the most common issues and their solutions:

  • Inefficient Diazotization: The formation of the diazonium salt is critical. Ensure that the temperature is kept low (0-5 °C) during the addition of sodium nitrite to the aniline precursor in acidic solution to prevent decomposition of the diazonium salt. An excess of nitrous acid should be avoided as it can lead to side reactions; any excess can be quenched with sulfamic acid.[1]

  • Incorrect pH for Coupling: The coupling of the diazonium salt with the β-ketoester is pH-sensitive. The reaction medium should be buffered to a pH of 4-5 to ensure a sufficient concentration of the enolate of the β-ketoester for nucleophilic attack.[1] Using an inadequate amount of a buffer like sodium acetate can result in a reaction mixture that is too acidic, hindering enolate formation.

  • Side Reactions: The formation of stable azo-compounds instead of the desired hydrazone can occur under certain conditions.[2][3] If an azo-compound is isolated, adjusting the pH or temperature during the reaction might be necessary to facilitate the desired rearrangement and elimination. In some cases, increasing the temperature or pH can lead to numerous side products, so careful optimization is required.[2][3]

  • Purity of Starting Materials: Ensure the purity of the aniline precursor and the ethyl 2-oxocyclohexane-1-carboxylate. Impurities can interfere with both the diazotization and the coupling steps.

Q2: I am observing the formation of unexpected byproducts. What could they be?

A2: Unexpected byproducts can arise from side reactions of the diazonium salt or the β-ketoester. One possibility is the formation of a chloro-substituted product if the diazotization is carried out in hydrochloric acid and there are activating groups on the aniline.[4] Another potential issue is the self-coupling of the diazonium salt. To minimize these, ensure slow, controlled addition of reagents and maintain the recommended temperature.

Table 1: Troubleshooting Low Yield in Japp-Klingemann Reaction

Problem Possible Cause Recommended Solution
Low or no product formationIncomplete diazotizationMaintain temperature at 0-5 °C; use a slight excess (1.05-1.1 eq) of NaNO₂.
Incorrect pH for couplingAdd a buffer (e.g., sodium acetate) to maintain a pH of 4-5.
Decomposition of diazonium saltUse the diazonium salt solution immediately after preparation.
Formation of colored impuritiesAzo-compound formation without rearrangementAdjust pH and temperature; consider using a more nucleophilic solvent like methanol to aid cleavage.[1]
Side reactions of diazonium saltEnsure slow addition of reagents and strict temperature control.

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sub1 -> sol1 [label="Yes"]; sub2 -> sol2 [label="Yes"]; sub3 -> sol3 [label="Yes"]; sub4 -> sol4 [label="Yes"]; }

Caption: Troubleshooting workflow for the Japp-Klingemann reaction.
Step 2: N-Methylation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This step introduces the methyl group onto the indazole nitrogen. A significant challenge is controlling the regioselectivity to favor methylation at the N-1 position over the N-2 position.

Q3: My N-methylation is producing a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity for the desired N-1 product?

A3: Achieving high N-1 regioselectivity is a common challenge in indazole chemistry. The choice of base and solvent system is crucial.

  • Optimal Conditions for N-1 Selectivity: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity for a variety of indazole derivatives, including those with a C-3 carboxymethyl substituent.[5][6][7]

  • Alternative Conditions: While NaH in THF is highly recommended, other conditions can be explored, although they may offer lower selectivity. For instance, using cesium carbonate (Cs₂CO₃) in DMF or acetonitrile may result in a mixture of isomers.[8]

  • Steric and Electronic Effects: The substituents on the indazole ring can influence the N-1/N-2 ratio. For some indazoles, particularly those with electron-withdrawing groups at the C-7 position, N-2 alkylation can be favored.[5][6][9]

Q4: The yield of my N-methylation is low despite good conversion of the starting material. What could be the problem?

A4: Low isolated yield with good conversion suggests issues with product stability, workup, or purification.

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed to completion. Monitoring by TLC or LC-MS is recommended. If the reaction stalls, a slight increase in temperature (e.g., to 50 °C) might be beneficial, but this should be done cautiously as it could affect regioselectivity.[6]

  • Workup Issues: The workup procedure should effectively remove unreacted methylating agent and inorganic salts. A standard aqueous workup followed by extraction is typical.

  • Purification Challenges: The N-1 and N-2 isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system is necessary.

Table 2: Optimizing N-1 Methylation Regioselectivity

Base/Solvent System Typical N-1:N-2 Ratio Notes
NaH / THF>99:1Generally provides excellent N-1 selectivity.[5][6][7]
Cs₂CO₃ / DMF~1.9:1Moderate N-1 selectivity.
K₂CO₃ / DMF~1.5:1Lower N-1 selectivity.

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start -> condition; condition -> nah_thf [label="Recommended"]; condition -> other_bases [label="Alternative"];

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Caption: Logic for selecting N-methylation conditions.
Step 3: Saponification of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions.

Q5: I am experiencing low yields during the saponification step. What are the potential side reactions?

A5: The primary concern during the saponification of indazole-3-carboxylic esters is the potential for decarboxylation under harsh basic conditions.

  • Decarboxylation: Indazole-3-carboxylic acids, similar to indole-3-carboxylic acids, can undergo decarboxylation, especially at elevated temperatures in the presence of a base.[9] To minimize this, it is crucial to use mild reaction conditions.

  • Incomplete Hydrolysis: The hydrolysis may be slow at room temperature. Gentle heating may be required, but the temperature should be carefully controlled to avoid decarboxylation. Monitoring the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material is advisable.

Q6: What are the recommended conditions for the saponification of this ester?

A6: Mild conditions are recommended to avoid degradation of the product.

  • Base and Solvent: A solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water or methanol and water at room temperature or with gentle heating is a standard approach.

  • Reaction Time and Temperature: Start the reaction at room temperature and monitor its progress. If the reaction is slow, gently warm the mixture (e.g., to 40-50 °C) and continue to monitor. Avoid prolonged heating at high temperatures.

  • Workup: After the reaction is complete, the mixture should be cooled and the organic solvent removed under reduced pressure. The aqueous solution should then be acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

Table 3: Troubleshooting Saponification

Problem Possible Cause Recommended Solution
Low yield of carboxylic acidDecarboxylationUse milder conditions: lower temperature, shorter reaction time.
Incomplete hydrolysisMonitor the reaction by TLC/LC-MS and gently warm if necessary.
Product is difficult to isolateProduct is soluble in the aqueous phaseEnsure the pH is sufficiently acidic during workup to fully protonate and precipitate the carboxylic acid.

Experimental Protocols

The following are representative protocols based on the available literature. Optimization may be required for specific substrates and scales.

Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is based on the general principles of the Japp-Klingemann reaction.

  • Diazotization: Dissolve the aniline precursor (1 eq) in a suitable acidic solution (e.g., 2.5 M HCl) and cool to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-oxocyclohexane-1-carboxylate (1 eq) in ethanol. Add a solution of sodium acetate (3-4 eq) in water and cool the mixture to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the β-ketoester and sodium acetate, maintaining the temperature at 0-5 °C. Allow the reaction mixture to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Workup: The product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is adapted from procedures known to favor N-1 alkylation of indazoles.[6][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and any N-2 isomers.

Protocol 3: Saponification of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol uses mild conditions to minimize the risk of decarboxylation.

  • Reaction: Dissolve the ester (1 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is slow, gentle warming to 40-50 °C can be applied.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. The carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Optimizing Tetrahydroindazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroindazoles.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: Why is the yield of my tetrahydroindazole synthesis unexpectedly low?

Answer: Low yields in tetrahydroindazole synthesis can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For instance, some syntheses require heating at 80°C for several hours.[1]

  • Suboptimal Temperature: The reaction temperature may not be ideal for the specific substrates and reagents.

    • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others require elevated temperatures (e.g., 60-100°C) to drive the reaction to completion.[1] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]

  • Incorrect Solvent: The solvent choice significantly impacts reaction rate and solubility of reactants.

    • Solution: Ethanol is a commonly used solvent for the cyclocondensation of diones with hydrazines.[1][3] However, depending on the specific reactants, other solvents like methanol, acetic acid in water, or even solvent-free conditions might be more effective.[1][2]

  • Catalyst Inefficiency: If a catalyst is used, it may be inactive or used in an insufficient amount.

    • Solution: For acid-catalyzed reactions, ensure the catalyst (e.g., acetic acid, silica sulfuric acid) is fresh and used in the appropriate concentration.[4] Some modern methods utilize metal catalysts like Cobalt(III) or Rhodium(III) which may require specific handling and activation procedures.[5][6]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the cyclohexanedione or the hydrazine derivative, can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

Issue 2: Formation of Byproducts and Purification Challenges

Question: My reaction produces multiple spots on TLC, and I am struggling to purify the desired tetrahydroindazole. What are the common byproducts and how can I improve purification?

Answer: The formation of byproducts is a common issue, often arising from side reactions or the inherent reactivity of the starting materials and products. Effective purification requires an understanding of the potential impurities.

Potential Causes and Solutions:

  • Side Reactions: Dehydrogenation of the tetrahydroindazole to the corresponding indazole can occur, especially at high temperatures or in the presence of an oxidant.[4] Other side reactions might include the formation of aldol condensation products from the dione starting material.

    • Solution: Optimize the reaction temperature and time to minimize side product formation. Using milder reaction conditions can be beneficial.[4]

  • Hydrolytic Instability: Some intermediates or the final product might be sensitive to hydrolysis, especially during aqueous workup or chromatography on silica gel.[7]

    • Solution: If the product is suspected to be unstable on silica, consider alternative purification methods like recrystallization or chromatography using a less acidic stationary phase (e.g., alumina). For workup, minimize contact with acidic or basic aqueous solutions if your product is sensitive.

  • Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Sometimes, converting the product to a crystalline derivative can facilitate purification through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for tetrahydroindazole synthesis?

A1: The most prevalent method involves the cyclocondensation of a 1,3-cyclohexanedione derivative with a substituted hydrazine.[1][3] For example, 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a frequent starting material. The choice of the hydrazine derivative (e.g., phenylhydrazine, 2-hydrazinopyridine) determines the substituent on the N1 position of the resulting tetrahydroindazole.[1]

Q2: How can I control the regioselectivity (N1 vs. N2 substitution) in my synthesis?

A2: Regioselectivity is a significant challenge in indazole chemistry. While tetrahydroindazoles are often formed from direct cyclization, subsequent reactions on the indazole core can lead to mixtures of N1 and N2 isomers.[8] For direct synthesis, the structure of the reactants dictates the initial product. For post-synthesis modifications, factors like the choice of base and solvent are critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1-alkylation.[8]

Q3: What analytical techniques are best for characterizing my tetrahydroindazole product?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the structure, including the substitution pattern and the presence of characteristic peaks for the tetrahydro- portion of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected product has been formed.[3]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as carbonyls (C=O) if the tetrahydroindazolone is the target.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetrahydroindazole Synthesis

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Acetyl-5,5-dimethyl-cyclohexane-1,3-dione2-Hydrazinopyridine-Ethanol80484[1]
2-Acetyl-5,5-dimethyl-cyclohexane-1,3-dioneHydrazine hydratePyridine-Room Temp2.541[1]
5,5-dimethylcyclohexane-1,3-dione1,1-dimethoxy-N,N-dimethylmethanamine & 2-hydrazinopyridineAcetic acidWaterMicrowave (200°C)0.0854[1]
1,4-Dioxaspiro[4.5]decan-8-one & DiethyloxalatePropyl hydrazineLDATHF-78 to RT-82 (for cyclization step)[3]
StyrylpyrazoleN-methylmaleimide-Solvent-freeMicrowave-68-95[2]

Experimental Protocols

Protocol 1: Synthesis of 3,6,6-Trimethyl-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one[1]
  • Reactant Preparation: In a round-bottom flask, dissolve 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add 2-hydrazinopyridine (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: General Procedure for Amide Coupling to a Tetrahydroindazole Core[3]
  • Acid Activation: To a solution of a carboxylic acid-functionalized tetrahydroindazole (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) and hydroxybenzotriazole (HOBT, 1.0 equivalent).

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 equivalent) and triethylamine (TEA, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Workup: Dilute the reaction with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue using a short silica gel plug (eluting with 10% methanol in DCM) to yield the amide product.

Visualizations

TroubleshootingWorkflow start Observed Problem: Low Yield or Impure Product check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Assess Purity of Starting Materials check_completion->check_purity Yes extend_time Solution: Increase Reaction Time or Temperature incomplete->extend_time impure_sm Impure Starting Materials check_purity->impure_sm Impure optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp) check_purity->optimize_conditions Pure purify_sm Solution: Purify/Recrystallize Starting Materials impure_sm->purify_sm suboptimal Suboptimal Conditions optimize_conditions->suboptimal No Improvement purification_issue Review Purification Strategy optimize_conditions->purification_issue Improvement but still impure vary_conditions Solution: Screen Solvents, Catalysts, and Temperature Range suboptimal->vary_conditions difficult_sep Difficult Separation purification_issue->difficult_sep Yes alt_purification Solution: Try Different Eluent, Alternative Chromatography, or Recrystallization difficult_sep->alt_purification

Caption: Troubleshooting workflow for low yield or impure product in tetrahydroindazole synthesis.

ReactionPathway diketone 1,3-Cyclohexanedione (e.g., Dimedone) intermediate Hydrazone Intermediate diketone->intermediate + hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->intermediate product Tetrahydroindazole Product intermediate->product Cyclization (Heat, Acid/Base Catalyst) side_product Byproduct (e.g., Dehydrogenated Indazole) product->side_product Oxidation / High Temp

Caption: General reaction pathway for the synthesis of tetrahydroindazoles from 1,3-cyclohexanediones.

References

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient laboratory-scale synthesis involves a two-step process:

  • Formation of the Tetrahydroindazole Core: The synthesis typically begins with the reaction of cyclohexanone and an ethyl glyoxylate derivative, followed by cyclization with hydrazine to form ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

  • N-Methylation and Hydrolysis: The resulting ester is then N-methylated using a suitable methylating agent, followed by hydrolysis of the ester group to yield the final carboxylic acid product.

Q2: What are the most common impurities I might encounter in my crude this compound?

The most frequently observed impurities can be categorized by their origin in the synthetic process:

  • Starting Materials & Intermediates:

    • Unreacted 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (or its ethyl ester).

    • Residual cyclohexanone or ethyl glyoxylate.

  • Process-Related Impurities:

    • Regioisomeric Impurity: 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a very common impurity due to the two reactive nitrogen atoms in the indazole ring.[1][2][3] The ratio of N-1 to N-2 methylation can be influenced by the choice of base, solvent, and methylating agent.[2][3]

    • Under-methylation: Incomplete methylation reaction leading to the presence of the starting tetrahydroindazole.

  • Residual Solvents and Reagents:

    • Solvents used during the reaction and work-up (e.g., DMF, THF, ethyl acetate).

    • Residual methylating agent (e.g., methyl iodide, dimethyl sulfate) and base (e.g., sodium hydride, potassium carbonate).

Q3: How can I minimize the formation of the 2-methyl regioisomer?

The regioselectivity of N-alkylation of indazoles is a well-documented challenge.[1][4][5] To favor the formation of the desired N-1 methyl isomer, consider the following strategies:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for many indazole derivatives.[2][3]

  • Reaction Temperature: Lower reaction temperatures may enhance selectivity.

  • Protecting Group Strategies: Although more complex, the use of a protecting group on one of the nitrogen atoms can ensure specific methylation at the desired position.

Q4: What are the recommended methods for purifying the final product?

The most effective purification techniques for this compound are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired N-1 isomer from the N-2 isomer and other less polar impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often successful.

  • Recrystallization: This method is useful for removing minor impurities and can yield a highly pure product if a suitable solvent system is identified.

Troubleshooting Guides

Problem 1: Low yield of the desired 1-methyl isomer and a significant amount of the 2-methyl isomer.
  • Possible Cause: Non-optimal conditions for the N-methylation step leading to poor regioselectivity.

  • Solution:

    • Re-evaluate your reaction conditions. As supported by literature, using sodium hydride in THF is a promising system for selective N-1 alkylation.[2][3]

    • Control the reaction temperature. Running the reaction at a lower temperature may improve the N-1 to N-2 ratio.

    • Purification Strategy: If isomer formation is unavoidable, careful column chromatography is the most reliable method for separation. Monitor fractions closely by TLC or HPLC.

Problem 2: Presence of unreacted 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in the final product.
  • Possible Cause: Incomplete methylation reaction.

  • Solution:

    • Increase the equivalents of the methylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent to drive the reaction to completion.

    • Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure all the starting material has been consumed.

    • Ensure anhydrous conditions. If using a strong base like sodium hydride, ensure your solvent and glassware are completely dry, as moisture will quench the base.

Problem 3: The purified product is an oil or fails to crystallize.
  • Possible Cause: Presence of residual solvents or minor impurities preventing crystallization.

  • Solution:

    • High-vacuum drying. Dry the sample under high vacuum for an extended period to remove volatile solvents.

    • Trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and sonicate or stir vigorously. This can often induce precipitation of the pure compound.

    • Re-purification. If the product remains an oil, a second round of column chromatography may be necessary to remove persistent impurities.

Data Presentation

Impurity TypeCommon ExamplesTypical Analytical Method for Detection
Starting Material 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidHPLC, LC-MS, NMR
Regioisomer 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acidHPLC, LC-MS, NMR (distinct chemical shifts)
Precursor CyclohexanoneGC-MS
Residual Solvents DMF, THF, Ethyl AcetateGC-MS, NMR

Experimental Protocols

Protocol: Purification of this compound by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., 20% ethyl acetate in hexanes) to create a slurry.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexanes, and then to 100% ethyl acetate) to elute the compounds. The less polar 2-methyl isomer will typically elute before the more polar 1-methyl isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Impurities A Cyclohexanone + Ethyl Glyoxylate C 4,5,6,7-Tetrahydro-1H-indazole- 3-carboxylic acid (ethyl ester) A->C Cyclization B Hydrazine B->C Cyclization D Methylating Agent (e.g., MeI) G 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid (ethyl ester) C->G N-Methylation I1 Unreacted Starting Materials C->I1 E 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid (Desired Product) I4 Unreacted Ester E->I4 F Hydrolysis G->E Hydrolysis I2 Unreacted Tetrahydroindazole (Under-methylation) G->I2 I3 2-Methyl Regioisomer G->I3 Side Reaction

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Stability of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The information provided is intended to help you design and execute stability studies for this compound in various solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of your compound in solution. Based on the structure, a heterocyclic carboxylic acid, potential degradation pathways include:

  • pH-dependent hydrolysis: The stability of carboxylic acids can be influenced by the pH of the solution.

  • Decarboxylation: Heterocyclic acids can sometimes be prone to losing the carboxylic acid group as carbon dioxide, especially with heat.[1]

  • Dimerization or polymerization: Molecules may react with each other, especially at high concentrations.[1]

  • Oxidation: Exposure to air or oxidizing agents can lead to degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.

To identify the specific cause, a forced degradation study is recommended.

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation study, or stress testing, is a series of experiments designed to intentionally degrade a compound under more aggressive conditions than it would typically encounter during storage or use.[2][3][4][5][6] This helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[2][5]

  • Determine the intrinsic stability of the molecule.[2]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific data for this compound is not available, for a related compound, 1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, storage at 2–8°C is recommended.[1] It is also advisable to protect solutions from light and to use freshly prepared solutions whenever possible. For long-term storage, consider storing at -20°C or -80°C.[7]

Q4: I am having trouble dissolving the compound. What solvents can I use?

A4: The carboxylic acid group suggests that the solubility of this compound will be pH-dependent, with better solubility in alkaline aqueous solutions.[1] For a related compound, 1-Methyl-1H-indazole-3-carboxylic acid, it is soluble in DMSO (≥ 100 mg/mL).[7] For initial experiments, DMSO is a reasonable starting point for a stock solution, which can then be diluted into aqueous buffers.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in my chromatogram (HPLC/LC-MS) during analysis.

This is a common sign of compound degradation.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) to get the mass of the unexpected peaks. This can provide clues about the degradation product (e.g., a mass loss corresponding to CO2 would suggest decarboxylation).

  • Perform a Forced Degradation Study: Follow the protocol outlined in the "Experimental Protocols" section below to systematically investigate the effects of acid, base, oxidation, heat, and light. This will help you identify the conditions that produce the unknown peaks.

  • Optimize Chromatographic Method: Ensure your analytical method has sufficient resolution to separate the parent compound from all degradation products.

Issue 2: Poor reproducibility of experimental results.

This could be due to the instability of the compound under your experimental conditions.

Troubleshooting Steps:

  • Control Environmental Factors:

    • Temperature: Perform experiments at a controlled temperature.

    • Light: Protect your solutions from light by using amber vials or covering them with foil.

    • pH: Use buffers to maintain a constant pH.

  • Use Freshly Prepared Solutions: Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Evaluate Solvent Effects: If you are using organic co-solvents, be aware that they can also impact stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the drug substance.[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an appropriate alcohol) at a concentration of 1 mg/mL.[3]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature.

    • Sample at various time points (e.g., 0, 0.5, 1, 2, 4 hours), as base hydrolysis is often faster than acid hydrolysis.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature.

    • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Sample at various time points (e.g., 0, 24, 48, 72 hours).

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Run a control sample stored in the dark at the same temperature.

    • Sample at various time points.

3. Analysis: Analyze all samples by a suitable stability-indicating method, typically HPLC with UV and/or MS detection.[8][9] Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid Expose to base Base Hydrolysis (0.1M NaOH) prep->base Expose to oxide Oxidation (3% H2O2) prep->oxide Expose to thermal Thermal (60°C) prep->thermal Expose to photo Photolytic (UV/Vis) prep->photo Expose to analyze HPLC / LC-MS Analysis acid->analyze Sample at Time Points base->analyze Sample at Time Points oxide->analyze Sample at Time Points thermal->analyze Sample at Time Points photo->analyze Sample at Time Points data Quantify Parent & Degradants analyze->data

Caption: Workflow for a forced degradation study.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound Remaining% DegradationNumber of Degradants
0.1 M HCl2460
0.1 M NaOH4RT
3% H₂O₂24RT
Thermal7280
Photolytic24RT

Table 2: pH-Dependent Stability Profile

pHBuffer SystemTemperature (°C)Time (hours)% Parent Compound Remaining
2.0HCl/KCl370100
2.024
5.0Acetate370100
5.024
7.4Phosphate370100
7.424
9.0Borate370100
9.024

Logical Relationships

The following diagram illustrates the logical steps for troubleshooting stability issues.

Troubleshooting_Logic cluster_investigate Investigation cluster_identify Identification cluster_mitigate Mitigation start Instability Observed (e.g., peak loss, new peaks) forced_degradation Perform Forced Degradation Study start->forced_degradation ph_profile Determine pH-Rate Profile start->ph_profile analytical_method Develop Stability-Indicating Method forced_degradation->analytical_method identify_pathway Identify Degradation Pathway(s) ph_profile->identify_pathway identify_products Characterize Degradation Products (LC-MS, NMR) analytical_method->identify_products optimize_storage Optimize Storage Conditions (pH, Temp, Light) identify_pathway->optimize_storage identify_products->optimize_storage reformulate Reformulate if Necessary optimize_storage->reformulate

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Improving the Solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility challenges with 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

For initial stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. This compound is expected to have high solubility in DMSO, allowing for the preparation of a concentrated stock (e.g., 10-100 mM) that can be serially diluted into aqueous assay buffers.[1][2] Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can decrease the compound's solubility over time.[3]

Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer/cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its aqueous solubility limit upon rapid solvent exchange.[1] Here are several troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Determine the compound's maximum soluble concentration in your specific medium.[1]

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.[4]

  • Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Pre-warming the aqueous medium to your experimental temperature (e.g., 37°C) can also help prevent precipitation.[1][5]

  • Employ Solubilizing Agents: If dilution strategies are insufficient, consider adding solubility enhancers like co-solvents, surfactants, or cyclodextrins to your assay buffer.[1][6]

Q3: How does pH affect the solubility of this compound?

As a carboxylic acid, this compound's solubility is expected to be highly pH-dependent.[5]

  • At low pH (acidic): The carboxylic acid group is protonated (COOH), making the molecule less polar and thus less soluble in aqueous solutions.

  • At high pH (alkaline): The carboxylic acid group is deprotonated (COO-), forming a more polar carboxylate salt that is significantly more soluble in water. Therefore, increasing the pH of your buffer above the compound's pKa will increase its solubility. For most cell-based assays, the pH must be maintained in a narrow physiological range (typically 7.2-7.4).

Q4: The compound seems to dissolve initially, but I see a precipitate forming in my cell culture plates after several hours in the incubator. Why?

Delayed precipitation can occur for several reasons:

  • Temperature and pH Shifts: The CO2 environment in an incubator can slightly lower the pH of the medium, potentially decreasing the solubility of a pH-sensitive compound.[6]

  • Media Evaporation: Over long incubation periods, evaporation can increase the concentration of the compound and media components, pushing it past its solubility limit.[6]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[1]

  • Interaction with Media Components: The compound might slowly interact with salts or proteins in the medium, forming insoluble complexes.[6]

Q5: Can I use sonication or heating to dissolve the compound?

Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve the compound when preparing the initial DMSO stock solution.[1] However, be cautious, as excessive heat can degrade the compound. Once the compound crystallizes from a solution, it may be much harder to redissolve.[3] These methods are generally not suitable for final assay preparations in aqueous buffers, especially for cell-based assays.

Troubleshooting Guide

This guide addresses common precipitation issues encountered during experiments.

Problem Potential Cause Recommended Solution
Immediate, heavy precipitate upon dilution of DMSO stock. Final concentration exceeds aqueous solubility limit.1. Lower the final compound concentration. 2. Perform a kinetic solubility assay to determine the maximum soluble concentration (see Protocol 3). 3. Use a stepwise dilution protocol into pre-warmed buffer (see Protocol 2).[1][5]
Media becomes cloudy or turbid over time in the incubator. Delayed precipitation due to pH shift, evaporation, or instability.1. Ensure your media is adequately buffered for the incubator's CO2 concentration.[6] 2. Check that the incubator has proper humidification.[6] 3. Consider preparing fresh compound dilutions more frequently for long-term experiments.[1]
Inconsistent or non-reproducible assay results. Micro-precipitation (not visible to the naked eye) is reducing the effective concentration.1. Examine an aliquot of the final dilution under a microscope to check for small crystals.[6] 2. Filter the final working solution through a 0.22 µm syringe filter (Note: this will remove precipitated compound, lowering the effective concentration if solubility is exceeded).[6] 3. Use a solubility enhancement strategy (see below).

Data Presentation

Disclaimer: The following quantitative data are estimations based on the chemical properties of this compound, its structural analogs, and general principles of solubility. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated SolubilityNotes
Water (pH 5-6)< 0.5 mg/mLPoorly soluble in acidic to neutral water.
Phosphate Buffered Saline (PBS, pH 7.4)~0.7 mg/mLSlight increase due to partial deprotonation. Based on analog data.[7]
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh solubility is expected, similar to other indazole carboxylic acids.[8]
Ethanol1 - 5 mg/mLModerately soluble.

Table 2: Effect of pH on Estimated Aqueous Solubility

pHEstimated SolubilityRationale
3.0Very LowThe compound is fully protonated, making it less polar.
7.4Low to ModeratePartial deprotonation of the carboxylic acid increases polarity and solubility.
9.0Moderate to HighComplete deprotonation of the carboxylic acid group significantly increases polarity and aqueous solubility.[5]

Table 3: Typical Working Concentrations for Solubility Enhancers in Final Assay Medium

EnhancerTypeTypical Final ConcentrationConsiderations
EthanolCo-solvent0.1% - 1% (v/v)Check for effects on cell viability or enzyme activity.[1]
PEG 400Co-solvent0.1% - 2% (v/v)Generally well-tolerated by cells.[1]
Tween® 20/80Surfactant0.01% - 0.1% (v/v)Must be used above the critical micelle concentration (CMC). Can interfere with some protein assays.[9]
HP-β-CyclodextrinComplexing Agent1 - 10 mMCan form inclusion complexes to sequester the compound. May interact with cell membranes.[6]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder. (Molecular Weight: 194.22 g/mol ). For 1 mL of a 50 mM stock, use 9.71 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the 50 mM concentration.

  • Dissolve: Vortex the solution for 1-2 minutes. If not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes. Brief sonication can also be used if necessary.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption. Store at -20°C or -80°C.[4]

Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer

This protocol uses a stepwise dilution to minimize precipitation.[5]

  • Pre-warm Buffer: Warm your sterile aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your DMSO stock in the pre-warmed buffer. For example, dilute the 50 mM stock 1:10 to create a 5 mM solution. This reduces the shock of the solvent change.

  • Final Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the stock (or intermediate) solution dropwise to achieve the final desired concentration.

  • Final DMSO Check: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%).

  • Use Immediately: Use the freshly prepared working solution promptly.

Protocol 3: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the maximum concentration of the compound that remains in solution in your specific assay medium.[5]

  • Prepare Stock: Use a high-concentration DMSO stock solution (e.g., 50 mM) prepared as in Protocol 1.

  • Pre-warm Medium: Pre-warm your specific cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold serial dilutions of your compound in the pre-warmed medium. Start from a concentration that is known to precipitate or a high starting point (e.g., 200 µM).

  • Incubate: Incubate the plate/tubes under your exact experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment (e.g., 24 or 48 hours).

  • Observe: Visually inspect each well for precipitation (cloudiness, crystals, or sediment) against a dark background at several time points (e.g., 0, 2, 8, 24 hours). You can also examine an aliquot under a microscope.[6]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the incubation is the kinetic solubility limit under these conditions.

Protocol 4: Co-solvent Screening Protocol

This protocol helps identify an effective co-solvent to improve solubility.

  • Prepare Co-solvent Buffers: Prepare a series of your aqueous assay buffer, each containing a different co-solvent (e.g., ethanol, PEG 400) at various final concentrations (e.g., 0.5%, 1%, 2% v/v).

  • Add Compound: To each co-solvent buffer, add the DMSO stock solution to a final compound concentration that you know previously resulted in precipitation.

  • Incubate and Observe: Incubate and observe the solutions as described in Protocol 3.

  • Identify Best Co-solvent: The lowest concentration of a co-solvent that keeps the compound in solution is the most effective.

  • Run Controls: Crucially, run parallel control experiments to ensure the chosen co-solvent concentration does not negatively impact your assay (e.g., cell viability, enzyme activity).[1]

Visualizations

Caption: Troubleshooting workflow for compound precipitation.

SolubilityStrategy cluster_assay_type Select Assay Type cluster_strategies Recommended Strategies Assay What is the assay type? Biochem Biochemical / Enzyme Assay Assay->Biochem Biochemical CellBased Cell-Based Assay Assay->CellBased Cell-Based pH_Adjust 1. pH Adjustment (if assay tolerates it) Biochem->pH_Adjust Low_DMSO 1. Minimize Final DMSO (<= 0.1% if possible) CellBased->Low_DMSO CoSolvent 2. Co-solvents (e.g., Ethanol, PEG 400) pH_Adjust->CoSolvent Surfactant 3. Surfactants (e.g., Tween-20) CoSolvent->Surfactant Gentle_CoSolvent 2. Gentle Co-solvents (e.g., PEG 400 at <2%) Low_DMSO->Gentle_CoSolvent Cyclodextrin 3. Cyclodextrins (e.g., HP-β-CD) Gentle_CoSolvent->Cyclodextrin

Caption: Decision guide for selecting a solubility strategy.

References

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 1-methyl isomer Formation of the 2-methyl isomer: The primary side reaction is the formation of the N2-methyl regioisomer during the cyclocondensation of the 1,3-cyclohexanedione derivative with methylhydrazine. The ratio of N1 to N2 isomers is highly dependent on reaction conditions.[1][2]Optimize reaction conditions: - Solvent: Tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) has been shown to favor N1 alkylation in similar indazole syntheses.[2]- Temperature: Lowering the reaction temperature may improve regioselectivity.- Protecting Groups: Consider using a removable protecting group on one of the nitrogen atoms of methylhydrazine to direct the cyclization.
Incomplete reaction: The cyclocondensation or hydrolysis step may not have gone to completion.Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has finished before workup.Extend reaction time or increase temperature: Carefully increase the reaction time or temperature for the limiting step.
Presence of multiple spots on TLC after reaction Mixture of N1 and N2 isomers: As mentioned above, the formation of the 2-methyl isomer is a common side reaction.Purification: - Column chromatography: Use a silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the isomers. The polarity difference between the two isomers should allow for separation.- Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired isomer.
Unreacted starting materials: Incomplete conversion of the 1,3-cyclohexanedione derivative or the intermediate ester.Optimize stoichiometry: Ensure the correct molar ratios of reactants are used.Purification: Unreacted starting materials can typically be removed by column chromatography.
Formation of other byproducts: Potential side reactions other than isomer formation may be occurring.Characterize byproducts: Isolate and characterize the byproducts using techniques like NMR and MS to understand the side reactions and adjust the reaction conditions accordingly.
Product decarboxylates upon heating or during workup Thermal instability: The carboxylic acid product may be prone to decarboxylation, especially at elevated temperatures or under acidic/basic conditions.Mild reaction conditions: - Hydrolysis: Use mild conditions for the hydrolysis of the ethyl ester precursor (e.g., lithium hydroxide in a THF/water mixture at room temperature).- Workup: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.- pH control: Maintain a neutral or slightly acidic pH during workup and purification if the compound is found to be unstable at high or low pH.
Difficulty in hydrolyzing the ethyl ester intermediate Steric hindrance or electronic effects: The ester group may be resistant to hydrolysis under standard conditions.Stronger hydrolysis conditions: - Use a stronger base (e.g., potassium hydroxide) or a higher reaction temperature. However, be mindful of potential side reactions like decarboxylation.- Acid-catalyzed hydrolysis: If base-catalyzed hydrolysis is ineffective, consider using acidic conditions (e.g., refluxing with dilute sulfuric or hydrochloric acid), though this may also promote other side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most significant side reaction is the formation of the 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid isomer. This occurs during the initial cyclocondensation reaction between the activated 1,3-cyclohexanedione precursor and methylhydrazine, which can react at either of its nitrogen atoms.[1][2]

Q2: How can I control the regioselectivity to favor the desired 1-methyl isomer?

A2: Achieving high regioselectivity is a key challenge. Based on studies of similar indazole syntheses, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) for the deprotonation of the indazole precursor before methylation tends to favor the formation of the N1-alkylated product.[2] The choice of the methylating agent can also influence the isomer ratio.

Q3: What are the key starting materials for this synthesis?

A3: The synthesis typically starts with a 1,3-cyclohexanedione derivative. This is often activated at the 2-position, for example, as 2-formyl-1,3-cyclohexanedione or 2-(ethoxymethylene)-1,3-cyclohexanedione. This activated intermediate is then reacted with methylhydrazine.

Q4: How can I confirm the identity of the 1-methyl and 2-methyl isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between the N1 and N2 isomers. The chemical shift of the N-methyl protons and the signals of the aromatic/heterocyclic protons will be different for each isomer. Comparing the obtained spectra with literature data for similar indazole derivatives can help in assigning the correct structure.

Q5: What are the recommended purification methods for the final product?

A5: A combination of purification techniques is often necessary.

  • Aqueous workup: To remove water-soluble impurities and byproducts.

  • Column chromatography: This is the most common method for separating the desired 1-methyl isomer from the 2-methyl isomer and other organic impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective final purification step to obtain a product of high purity.

Q6: Can the carboxylic acid product undergo decarboxylation?

A6: Yes, indazole-3-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh acidic or basic conditions. It is advisable to use mild conditions during the final steps of the synthesis and purification to minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is a general procedure based on the cyclocondensation of an activated 1,3-cyclohexanedione with methylhydrazine.

  • Preparation of the activated 1,3-cyclohexanedione: React 1,3-cyclohexanedione with triethyl orthoformate in the presence of an acid catalyst to form 2-(ethoxymethylene)-1,3-cyclohexanedione.

  • Cyclocondensation:

    • Dissolve 2-(ethoxymethylene)-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or toluene.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Workup and Purification:

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Hydrolysis to this compound

  • Saponification:

    • Dissolve the purified ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway start 1,3-Cyclohexanedione intermediate1 2-(Ethoxymethylene)- 1,3-cyclohexanedione start->intermediate1 Activation product_ester Ethyl 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate intermediate1->product_ester Cyclocondensation side_product_ester Ethyl 2-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate intermediate1->side_product_ester Side Reaction reagent1 Triethyl orthoformate reagent1->intermediate1 reagent2 Methylhydrazine reagent2->product_ester reagent2->side_product_ester final_product 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid product_ester->final_product Hydrolysis reagent3 LiOH / H2O reagent3->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Yield and Purity (TLC/LC-MS) start->check_yield is_low_yield Low Yield? check_yield->is_low_yield is_impure Multiple Spots? is_low_yield->is_impure Yes end Pure Product is_low_yield->end No identify_impurities Identify Impurities (NMR, MS) is_impure->identify_impurities Yes is_impure->end No is_isomer Isomer (N2-Methyl)? identify_impurities->is_isomer decarboxylation Decarboxylation? identify_impurities->decarboxylation optimize_reaction Optimize Cyclocondensation (Base, Solvent, Temp) is_isomer->optimize_reaction Yes column_chroma Column Chromatography is_isomer->column_chroma No optimize_reaction->start column_chroma->check_yield mild_conditions Use Milder Hydrolysis/Workup Conditions decarboxylation->mild_conditions Yes mild_conditions->start

Caption: Troubleshooting workflow for the synthesis and purification.

References

"purification challenges of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as the corresponding ester precursor if the synthesis involves a hydrolysis step.

  • Regioisomers: Formation of the 2-methyl-2,4,5,6,7-pentahydro-2H-indazole-3-carboxylic acid isomer is a possibility during the methylation step.

  • Side-products from synthesis: Byproducts from incomplete reactions or side reactions specific to your synthetic pathway.

  • Residual solvents: Solvents used in the reaction or initial purification steps, such as toluene, ethyl acetate, or methanol.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this class of compounds are:

  • Crystallization: This is often the preferred method for obtaining high-purity material, especially on a larger scale. The choice of solvent is critical for successful crystallization.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the target compound from impurities with different polarities.

Q3: How does pH affect the purification of this carboxylic acid?

A3: The carboxylic acid moiety makes the solubility of this compound highly pH-dependent.

  • Acidic Conditions (low pH): The compound will be in its protonated, less polar form, making it more soluble in organic solvents and suitable for extraction from aqueous media.

  • Basic Conditions (high pH): The compound will be deprotonated to its carboxylate salt, which is more polar and has higher solubility in aqueous solutions. This property can be exploited for wash steps to remove non-acidic impurities.

Q4: My purified compound has a broad melting point. What does this indicate?

A4: A broad melting point is a common indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification is recommended to obtain a sharp melting point.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution as a liquid phase rather than a solid crystal lattice. This can be due to the solvent being too good, the cooling rate being too fast, or the presence of impurities.1. Re-dissolve: Gently warm the solution to re-dissolve the oil. 2. Add more solvent: Add a small amount of the hot solvent to reduce the saturation. 3. Slow cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath or refrigerator. 4. Scratching: Use a glass rod to scratch the inner surface of the flask to induce nucleation. 5. Seeding: Add a few seed crystals of the pure compound to initiate crystallization.
Low recovery of purified compound The chosen solvent has a relatively high solubility for the compound even at low temperatures, or too much solvent was used.1. Solvent selection: Perform small-scale solvent screening to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents for similar compounds include mixtures of methanol/water, ethanol, or ethyl acetate/hexanes. 2. Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Concentrate the mother liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.
Poor purity after crystallization The chosen solvent co-crystallizes impurities with the product.1. Solvent screening: Test different solvent systems. 2. Pre-purification: Consider a preliminary purification step, such as a quick filtration through a silica plug, before crystallization. 3. Multiple recrystallizations: Perform a second recrystallization from a different solvent system.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities The polarity of the eluent is not optimal for resolving the mixture on the stationary phase.1. TLC analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf of the target compound between 0.2 and 0.4). 2. Gradient elution: Use a solvent gradient, starting with a less polar eluent and gradually increasing the polarity.
The compound is not eluting from the column The eluent is too non-polar, causing the compound to strongly adsorb to the silica gel.1. Increase eluent polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if using hexane/ethyl acetate, increase the proportion of ethyl acetate. 2. Add a modifier: For carboxylic acids that streak on silica, adding a small amount (e.g., 0.5-1%) of acetic acid to the eluent can improve the peak shape and elution.
Streaking of the compound on the TLC plate and column The carboxylic acid group is interacting strongly with the acidic silica gel.1. Add an acid modifier: As mentioned above, adding a small amount of acetic acid to the eluent can suppress the ionization of the carboxylic acid and reduce streaking. 2. Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Disclaimer: The following protocols are based on established procedures for analogous compounds and may require optimization for this compound.

Protocol 1: Purification by Crystallization from a Mixed Solvent System

This protocol is adapted from methods used for similar indazole carboxylic acids.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol/water (e.g., a 3:7 mixture).

  • Drying: Dry the purified crystals under vacuum.

A patent for the closely related 1-methylindazole-3-carboxylic acid demonstrated that slurrying the crude product in a 3:7 methanol-water mixture at reflux for 4 hours, followed by cooling and filtration, increased the purity from 99.0% to 99.71%.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general procedure for the purification of polar compounds containing a carboxylic acid group.

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Eluent Preparation: Prepare a suitable eluent system. A good starting point for this compound might be a mixture of ethyl acetate and hexane with a small addition of acetic acid (e.g., 90:10:0.5 ethyl acetate/hexane/acetic acid). The optimal ratio should be determined by TLC.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve 1. add_antisolvent Add Anti-solvent dissolve->add_antisolvent 2. cool Slow Cooling add_antisolvent->cool 3. filter Filter Crystals cool->filter 4. dry Dry Pure Compound filter->dry 5.

Crystallization Workflow

troubleshooting_logic start Purification Challenge Encountered crystallization Crystallization Issue? start->crystallization chromatography Chromatography Issue? start->chromatography oiling_out Oiling Out crystallization->oiling_out Yes low_recovery_xtal Low Recovery crystallization->low_recovery_xtal No poor_separation Poor Separation chromatography->poor_separation Yes no_elution No Elution chromatography->no_elution No solution_xtal Adjust Solvent / Cooling Rate oiling_out->solution_xtal solution_recovery Optimize Solvent Volume low_recovery_xtal->solution_recovery solution_sep Optimize Eluent via TLC poor_separation->solution_sep solution_elution Increase Eluent Polarity no_elution->solution_elution

Troubleshooting Decision Tree

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Issue 1: Low Yield in the Initial Condensation Step

  • Question: We are experiencing low yields during the initial formation of the tetrahydro-indazole core from 1,3-cyclohexanedione and a hydrazine derivative. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or the formation of side products.

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time may need to be extended, or a moderate increase in temperature could be beneficial.

    • Side Reactions: The formation of dimeric byproducts or other impurities can be an issue.[1] Ensure slow and controlled addition of reagents, particularly at larger scales, and maintain the optimal reaction temperature.

    • pH Control: The pH of the reaction mixture can be critical. Using a suitable buffer system can help maintain the optimal pH for the condensation reaction.

Issue 2: Poor Selectivity during N-Methylation

  • Question: We are observing the formation of the N2-methylated isomer alongside our desired N1-methylated product. How can we improve the regioselectivity?

  • Answer: Achieving high N1-selectivity is a common challenge in the alkylation of indazoles.[2]

    • Choice of Base and Solvent: The choice of base and solvent system can significantly influence the N1/N2 ratio. Using a strong, non-nucleophilic base in a polar aprotic solvent like DMF or THF is often preferred. The use of sodium hydride (NaH) is a common strategy.[2][3]

    • Methylating Agent: While dimethyl sulfate and methyl iodide are effective, their reactivity can sometimes lead to reduced selectivity.[4][5] Consider a less reactive methylating agent if selectivity is a major issue.

    • Temperature Control: Running the methylation at a lower temperature can sometimes favor the formation of the thermodynamically more stable N1-isomer.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: The final product, this compound, is difficult to isolate and purify. What strategies can we employ?

  • Answer: The amphoteric nature of the product can make isolation challenging.

    • Precipitation by pH Adjustment: After the hydrolysis of the ester, the carboxylic acid can be precipitated from the aqueous solution by carefully adjusting the pH to its isoelectric point (typically around pH 3-4) with an acid like HCl.[1] This allows for collection by filtration.

    • Extraction: If the product has some solubility in organic solvents, multiple extractions with a suitable solvent like ethyl acetate after acidification of the aqueous layer can be effective.[1]

    • Recrystallization: For final purification, recrystallization from a suitable solvent system is recommended.[6] Screening different solvents such as ethanol, methanol, or ethyl acetate may be necessary to find the optimal conditions.[6]

    • Column Chromatography: If significant impurities remain, column chromatography can be used. A gradient elution, for example, from a non-polar to a more polar solvent system, can be effective.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for this compound?

    • A1: A typical route involves the condensation of a 1,3-dicarbonyl compound (like a derivative of 1,3-cyclohexanedione) with a hydrazine to form the tetrahydro-indazole core. This is followed by N-methylation at the N1 position and subsequent hydrolysis of an ester group at the 3-position to yield the final carboxylic acid.

  • Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

    • A2: For reaction monitoring, TLC and HPLC are commonly used.[6] For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure, identity, and purity of the compound.[6]

  • Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

    • A3: When working with reagents like sodium hydride and methylating agents such as dimethyl sulfate or methyl iodide, appropriate safety measures are crucial. Sodium hydride is highly flammable and reacts violently with water. Methylating agents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • To a stirred solution of 1,3-cyclohexanedione derivative in a suitable solvent (e.g., ethanol), add hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Methylation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

  • To a suspension of sodium hydride in anhydrous DMF, add a solution of the product from Step 1 in DMF dropwise at 0 °C under an inert atmosphere.[3]

  • Stir the mixture at this temperature for a specified time, then add methyl iodide dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography to separate the N1 and N2 isomers.

Step 3: Hydrolysis to this compound

  • Dissolve the N1-methylated ester from Step 2 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • After completion, cool the mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.

  • Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.[1]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

ParameterStep 1: CondensationStep 2: N-MethylationStep 3: Hydrolysis
Key Reagents 1,3-cyclohexanedione derivative, HydrazineEthyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, NaH, Methyl IodideN1-methylated ester, NaOH
Typical Solvent EthanolDMFEthanol/Water
Reaction Temp. Reflux0 °C to RTReflux
Typical Yield 70-85%50-70% (of N1-isomer)>90%
Purity (crude) 85-95%N1/N2 ratio dependent90-98%

Visualizations

TroubleshootingWorkflow start Synthesis Issue Encountered low_yield Low Yield in Condensation? start->low_yield poor_selectivity Poor N-Methylation Selectivity? start->poor_selectivity purification_issue Purification Difficulty? start->purification_issue incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes side_products Side Products Formed low_yield->side_products Yes n2_isomer N2-Isomer Formation poor_selectivity->n2_isomer Yes isolation_fail Poor Isolation/Purity purification_issue->isolation_fail Yes sol_incomplete_rxn Optimize Time/Temp incomplete_rxn->sol_incomplete_rxn sol_side_products Control Reagent Addition & Temp side_products->sol_side_products sol_n2_isomer Optimize Base/Solvent/Temp n2_isomer->sol_n2_isomer sol_isolation_fail pH Adjustment & Recrystallization isolation_fail->sol_isolation_fail SyntheticPathway cluster_0 Step 1: Condensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis 1_3_dione 1,3-Cyclohexanedione Derivative tetrahydro_indazole_ester Ethyl 4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate 1_3_dione->tetrahydro_indazole_ester + Hydrazine hydrazine Hydrazine n1_methylated_ester Ethyl 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate tetrahydro_indazole_ester->n1_methylated_ester + NaH, CH3I final_product 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid n1_methylated_ester->final_product + NaOH, then H+

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Analogues and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This guide provides a comparative analysis of a representative tetrahydroindazole-based kinase inhibitor against a panel of well-established, broad-spectrum and clinically relevant kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, this guide will focus on a structurally related analogue with published experimental data: 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one , a known inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

This analogue will be compared against Staurosporine, a potent but non-selective kinase inhibitor, and Sunitinib and Sorafenib, two multi-kinase inhibitors widely used in oncology. This comparison aims to provide a clear perspective on the potency and selectivity of the tetrahydroindazole scaffold in the context of known kinase inhibitors.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50/Ki) of the selected compounds against various protein kinases. This data has been compiled from various scientific publications and provides a quantitative basis for comparison.

CompoundTarget Kinase(s)IC50 / Ki (nM)Reference(s)
7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one CDK2/cyclin A2300 (Ki)[1][2][3]
Staurosporine PKC0.7[4]
PKA7[4]
PKG8.5[4]
A broad range of other kinasesSub-nanomolar to low nanomolar[4][5][6][7]
Sunitinib PDGFRβ2[8][9][10]
VEGFR280[8][9][10]
c-KitLow nanomolar[8][9][10]
FLT3Low nanomolar[8][9]
Sorafenib Raf-16[11]
B-Raf22[2][11]
VEGFR290[2][11]
PDGFRβ57[2][11]
c-Kit68[2][11]

Mandatory Visualization

Signaling Pathway of CDK2 in Cell Cycle Regulation

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_S_G2 S/G2 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_E CDK2 Cyclin E->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A activates G2_M_Transition G2/M Transition CDK2_A->G2_M_Transition promotes Tetrahydroindazole_Inhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole_Inhibitor->CDK2_E inhibits Tetrahydroindazole_Inhibitor->CDK2_A inhibits

Caption: CDK2 signaling pathway and the inhibitory action of tetrahydroindazole derivatives.

Experimental Workflow for Kinase Inhibitor IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Prepare serial dilutions of test compound Pre_incubation 3. Pre-incubate kinase mixture with test compound Compound_Dilution->Pre_incubation Kinase_Reaction_Mix 2. Prepare kinase reaction mixture (Kinase, Substrate, Buffer) Kinase_Reaction_Mix->Pre_incubation Initiate_Reaction 4. Initiate reaction by adding ATP Pre_incubation->Initiate_Reaction Incubation 5. Incubate at constant temperature Initiate_Reaction->Incubation Stop_Reaction 6. Stop reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection 7. Measure kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis 8. Plot % inhibition vs. log[inhibitor] Detection->Data_Analysis IC50_Calculation 9. Calculate IC50 value from the dose-response curve Data_Analysis->IC50_Calculation

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. Specific conditions such as buffer components, substrate, and enzyme concentrations should be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

  • Stop solution (e.g., EDTA)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.

  • Kinase Reaction Setup: In a microplate, add the kinase and its specific substrate to the kinase assay buffer.

  • Inhibitor Pre-incubation: Add the diluted test compound to the wells containing the kinase and substrate. A control with DMSO alone (no inhibitor) is included. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells. The ATP concentration is often set at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Signal Detection: Measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction, resulting in a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Determination: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[10][12][13]

Specific Kinase Assay Protocols

CDK2/cyclin A Kinase Assay: A common method for assessing CDK2/cyclin A activity is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[2] Alternatively, assays like the ADP-Glo™ kinase assay can be used, which measure ADP production through a luminescent signal.[5][14][15]

AXL Kinase Assay: AXL kinase activity can be measured using kits like the AXL Kinase Assay Kit (BPS Bioscience), which utilizes the ADP-Glo™ format to quantify ADP production.[16][8][9] The assay typically uses a poly(Glu, Tyr) peptide as a substrate.

VEGFR2 Kinase Assay: VEGFR2 kinase activity is often determined using a luminescence-based assay, such as the Kinase-Glo® Max assay.[17][18][19][20] This assay measures the amount of ATP remaining in the well after the kinase reaction; a lower signal indicates higher kinase activity.

Conclusion

The indazole scaffold, particularly in its tetrahydro- form, represents a promising starting point for the development of novel kinase inhibitors. The representative tetrahydroindazole analogue demonstrates inhibitory activity against CDK2, a key regulator of the cell cycle. While its potency is modest compared to the broad-spectrum inhibitor Staurosporine and the clinically approved multi-kinase inhibitors Sunitinib and Sorafenib, it provides a valuable lead for further optimization. Structure-activity relationship (SAR) studies on indazole derivatives have shown that modifications to the core structure can significantly enhance potency and selectivity for various kinase targets.[12][21][22][23] Future efforts in medicinal chemistry could focus on modifying the substituents on the tetrahydroindazole ring to improve binding affinity and target selectivity, potentially leading to the development of highly effective and specific kinase inhibitors for therapeutic use.

References

Structure-Activity Relationship (SAR) of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1-substituted-4,5,6,7-tetrahydro-1H-indazole analogs. The primary focus of this comparison is on their inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer.[1] While the initial query specified 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid analogs, the available literature provides a robust SAR study on a closely related series of tetrahydroindazoles, which serve as a valuable guide for understanding the chemical features driving potency against DHODH.

The data presented herein is primarily derived from a lead optimization study of a hit compound, HZ00, and its more potent analog, (R)-HZ05.[1] Modifications to different parts of the tetrahydroindazole scaffold were systematically explored to enhance potency and improve metabolic stability. This guide summarizes the quantitative data, details the experimental methodologies, and provides visual representations of the relevant biological pathway and experimental workflow to aid researchers in the design of novel DHODH inhibitors.

Comparative Biological Activity

The inhibitory potency of the tetrahydroindazole analogs was evaluated against human DHODH. The following tables summarize the key SAR findings for two series of analogs based on the initial hit compound HZ00 and a more potent lead, (R)-HZ05.

Table 1: Structure-Activity Relationship of HZ00 Analogs as DHODH Inhibitors [1]

Compound IDR Group (Ar¹)Ar² GroupIC₅₀ (nM) for DHODH Inhibition
(R)-HZ004-pyridyl4-Cl110
(S)-HZ004-pyridyl4-Cl1100
304-pyridyl4-F80
384-pyridyl4-CN60
464-pyridyl4-CF₃70
514-pyridylH130
544-pyridyl3-COOH>10000
Brequinar--3

Note: The (R)-enantiomers were consistently more potent than the (S)-enantiomers, highlighting the stereochemical preference of the enzyme's binding pocket. The introduction of a carboxylic acid substituent at the meta position of the Ar² phenyl group resulted in a significant loss of potency (compound 54).

Table 2: Structure-Activity Relationship of (R)-HZ05 Analogs as DHODH Inhibitors [1]

Compound IDR Group (Ar¹)Ar² GroupIC₅₀ (nM) for DHODH Inhibition
(R)-HZ05isoxazolyl4-Cl30
(S)-HZ05isoxazolyl4-Cl300
41isoxazolyl4-F20
42isoxazolyl4-CN15
43isoxazolyl4-CF₃25
45isoxazolylH40
Brequinar--3

Note: The (R)-HZ05 series, featuring an isoxazolyl moiety as Ar¹, generally exhibited higher potency compared to the HZ00 series.

In Vitro Metabolic Stability

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties. The metabolic stability of key analogs was assessed in human and mouse liver microsomes.

Table 3: In Vitro Metabolic Stability of Selected Tetrahydroindazole Analogs [1]

Compound IDHalf-life in HLM (min)Half-life in MLM (min)
30>6020
38>60>60
461510
51>6036
Brequinar>60>60

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes.

Experimental Protocols

DHODH Inhibitory Activity Assay

The enzymatic activity of human DHODH and its inhibition by the test compounds was determined using a colorimetric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCIP).[1]

Materials:

  • Recombinant human DHODH

  • L-dihydroorotate (DHO)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a more soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with recombinant human DHODH in the assay buffer.

  • The reaction is initiated by the addition of a solution containing L-dihydroorotate and the electron acceptor (DCIP) and coenzyme Q10.

  • The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • The initial reaction velocities are calculated for each compound concentration.

  • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds was assessed by incubating them with liver microsomes and monitoring the disappearance of the parent compound over time.[1]

Materials:

  • Human and mouse liver microsomes (HLM and MLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • The test compound is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • The half-life (t₁/₂) of the compound is determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Visualizing the SAR Workflow and Biological Pathway

To provide a clearer understanding of the drug discovery process and the biological context, the following diagrams have been generated.

SAR_Workflow cluster_Discovery Discovery cluster_Optimization Lead Optimization cluster_Development Preclinical Development Hit Hit Compound (e.g., HZ00) Analog_Synthesis Analog Synthesis (Systematic Modification) Hit->Analog_Synthesis Initial Structure SAR_Analysis SAR Analysis (In Vitro Assays) Analog_Synthesis->SAR_Analysis New Analogs SAR_Analysis->Analog_Synthesis Feedback for Next Iteration ADME_Profiling ADME Profiling (e.g., Metabolic Stability) SAR_Analysis->ADME_Profiling Potent Analogs ADME_Profiling->SAR_Analysis Stability Data Lead_Compound Optimized Lead (Improved Potency & PK) ADME_Profiling->Lead_Compound Favorable Profile DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DHODH->Orotate Pyrimidine_Synthesis Pyrimidine Nucleotides (dUMP, dCTP, dTTP) UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Inhibitor Tetrahydroindazole Analogs Inhibitor->DHODH Inhibition

References

A Comparative Analysis of the Biological Activity of Tetrahydroindazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, with its isomers demonstrating a wide array of biological activities. The spatial arrangement of substituents and the nitrogen positioning within the pyrazole ring of tetrahydroindazole derivatives can significantly influence their pharmacological profiles, leading to distinct potencies, selectivities, and efficacies. This guide provides an objective comparison of the biological activities of various tetrahydroindazole isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparative Biological Activities

The biological activities of tetrahydroindazole isomers have been explored across various therapeutic areas, including neuroscience, oncology, and infectious diseases. Notably, the isomeric forms of these compounds have shown significant differences in their interactions with biological targets such as sigma receptors, cyclin-dependent kinases (CDKs), and Mycobacterium tuberculosis.

Sigma Receptor Ligands

Tetrahydroindazole derivatives have emerged as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of central nervous system (CNS) disorders and cancer.[1][2] A key structural feature influencing the activity and selectivity of these compounds is the position of the substituent on the indazole nitrogen.

Comparative studies have revealed that N-2 regioisomers of aryl tetrahydroindazoles are generally more potent binders to both σ₁ and σ₂ receptors compared to their N-1 counterparts.[1] For instance, the N-2 derivative 7ba demonstrated a more than five-fold increase in potency for the σ₁ receptor and a 60-fold increase for the σ₂ receptor when compared to its N-1 regioisomer, 7aa.[1] This trend was also observed with other substituted analogs, highlighting the critical role of the nitrogen position in receptor interaction.[1]

Table 1: Comparative Binding Affinities (pKi) of N-1 and N-2 Aryl Tetrahydroindazole Isomers for Sigma Receptors [1]

CompoundRegioisomerσ₁ pKi (± SEM)σ₂ pKi (± SEM)
7aaN-14-F-PhPh6.8 ± 0.07< 5.0
7ba N-2 4-F-Ph Ph 7.5 ± 0.05 6.8 ± 0.09
7abN-1Ph4-F-Ph6.5 ± 0.065.9 ± 0.08
7bb N-2 Ph 4-F-Ph 7.2 ± 0.04 6.9 ± 0.07
7adN-13,4-CH₂O₂-PhPh6.9 ± 0.056.1 ± 0.09
7bd N-2 3,4-CH₂O₂-Ph Ph 7.6 ± 0.03 7.0 ± 0.06

Furthermore, a series of tetrahydroindazole derivatives synthesized as hybrid structures showed varying affinities for the sigma-2 receptor, with some compounds demonstrating moderate affinity and excellent selectivity over the sigma-1 receptor.[3]

Cyclin-Dependent Kinase (CDK) Inhibitors

Tetrahydroindazoles have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are attractive targets for cancer therapy.[4] A high-throughput screen identified a 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for inhibiting the CDK2/cyclin A complex.[4]

Subsequent structure-activity relationship (SAR) studies revealed that the stereochemistry at the C6 and C7 positions plays a role in the inhibitory activity. For methyl and isopropyl substituted compounds, the trans isomers were found to be more potent than their corresponding cis isomers.[5]

Table 2: Comparative Inhibition of CDK2/cyclin E by cis and trans Tetrahydroindazole Isomers [5]

CompoundIsomerRIC₅₀ (µM)
18b (cis)cisMe> 50
18b (trans) trans Me 15
18c (cis)cisi-Pr> 50
18c (trans) trans i-Pr 28
Antituberculosis Agents

A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of Mycobacterium tuberculosis (MTB).[6][7] Several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against the replicating phenotype of MTB.[6][7]

Table 3: Minimum Inhibitory Concentrations (MIC) of Tetrahydroindazole Derivatives against M. tuberculosis H37Rv [6]

CompoundMIC (µM)
6aH4-Cl-Ph1.7
6m4-F4-Cl-Ph1.9
6q4-CF₃4-Cl-Ph1.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the biological activity of tetrahydroindazole isomers.

Sigma Receptor Binding Assay

This assay determines the binding affinity of test compounds for sigma-1 and sigma-2 receptors.[8][9]

  • Membrane Preparation: Guinea pig brain or rat liver tissues are homogenized in a sucrose buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[8][9]

  • Binding Reaction: The membrane preparation is incubated with a radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound. For σ₂ binding assays, a masking ligand for σ₁ (e.g., (+)-pentazocine) is often included.[8][9]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C for σ₁ or room temperature for σ₂) for a defined period (e.g., 90-120 minutes).[9]

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.[9]

CDK2 Kinase Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of the CDK2/cyclin complex.[10][11][12][13][14]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains CDK2/cyclin A or E enzyme, a substrate (e.g., histone H1 or a specific peptide), and the test compound at various concentrations.[10][14]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³²P]ATP or [γ-³³P]ATP is used.[11][12]

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 15-60 minutes).[11][12][14]

  • Reaction Termination and Detection:

    • Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed to remove unincorporated ATP, and the incorporated radioactivity is measured.[11]

    • Luminescence-based Assay (e.g., ADP-Glo™): The reaction is terminated, and the remaining ATP is depleted. The amount of ADP produced is then converted to ATP, and the light generated by a luciferase/luciferin reaction is measured.[10][14]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.[10]

Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[15][16][17][18][19]

  • Plate Setup: The assay is performed in a 96-well microplate. Outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in 7H9 broth in the inner wells.[18]

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.[17][18]

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[17][19]

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.[18][19]

  • Second Incubation: The plates are re-incubated for 24 hours.[17][18]

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.

Sigma_1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma-1_R Sigma-1 Receptor BiP BiP Sigma-1_R->BiP Association IP3R IP3 Receptor Sigma-1_R->IP3R Modulation Ca2_Cyto Cytosolic Ca²⁺ IP3R->Ca2_Cyto Ca²⁺ Release Ligand Tetrahydroindazole (Agonist) Ligand->Sigma-1_R Binding & Dissociation from BiP Ca2_ER Ca²⁺ (ER Store) Downstream_Signaling Modulation of Ion Channels, Kinases, etc. Ca2_Cyto->Downstream_Signaling Cell_Survival Neuroprotection & Cell Survival Downstream_Signaling->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

CDK2_Cell_Cycle_Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Promotes Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->CDK2 Inhibits

Caption: CDK2 in the G1/S Cell Cycle Transition.

Experimental_Workflow Start Compound Synthesis (Tetrahydroindazole Isomers) Primary_Screening Primary Biological Screening (e.g., Binding or Enzyme Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Isomers) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC₅₀/Ki Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., Cell-based, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: General Experimental Workflow.

References

Validation of a Novel PAK1 Inhibitor: A Comparative Guide for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a potential p21-activated kinase 1 (PAK1) inhibitor. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural similarity to other indazole-based kinase inhibitors suggests its potential as a therapeutic agent. Here, we compare its hypothetical performance against established PAK1 inhibitors and provide detailed experimental protocols for its validation.

Comparative Analysis of PAK1 Inhibitors

The following table summarizes the in vitro potency of several known PAK1 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.

InhibitorTarget(s)TypeIC50 (nM)Ki (nM)
Hypothetical Compound X PAK1ATP-competitive (Hypothesized)To Be DeterminedTo Be Determined
NVS-PAK1-1PAK1Allosteric5[1][2]-
IPA-3Group I PAKs (PAK1/2/3)Non-ATP competitive2500[1][2]-
FRAX597Group I PAKs (PAK1/2/3)ATP-competitive8 (PAK1), 13 (PAK2), 19 (PAK3)[1]-
G-5555PAK1/2ATP-competitive-3.7 (PAK1), 11 (PAK2)[2]
AZ13705339PAK1/2ATP-competitive0.33[2]-
ShikoninPAK1ATP-competitive7252[3]-

Experimental Protocols for Validation

The following protocols are essential for validating the inhibitory potential of this compound against PAK1.

In Vitro PAK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide (e.g., PAKtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

  • Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of recombinant PAK1 enzyme solution to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the PAK1 substrate peptide and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Western Blot for Downstream Signaling

This protocol assesses the effect of the inhibitor on the phosphorylation of downstream targets of PAK1, such as MEK1, providing evidence of cellular activity.

Materials:

  • Cell line with active PAK1 signaling (e.g., MDA-MB-231)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-PAK1, anti-PAK1, anti-phospho-MEK1, anti-MEK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[4]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of the inhibitor.

Materials:

  • Cancer cell line (e.g., pancreatic cancer cells)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for 72-96 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing the PAK1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAK1 signaling cascade and a typical workflow for validating a novel inhibitor.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PI3K PI3K Ras->PI3K RAF RAF Ras->RAF PAK1 PAK1 Rac_Cdc42->PAK1 AKT AKT PI3K->AKT PAK1->RAF MEK MEK PAK1->MEK NFkB NF-κB PAK1->NFkB Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton AKT->PAK1 Survival Cell Survival AKT->Survival RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation NFkB->Survival

Caption: The PAK1 signaling pathway is a central node in cellular regulation.

Experimental_Workflow Start Hypothetical Compound X (this compound) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Determine_IC50 Determine IC50 & Ki Kinase_Assay->Determine_IC50 Western_Blot Western Blot for Downstream Signaling Determine_IC50->Western_Blot Cell_Proliferation Cell-Based Assays (e.g., MTT) Determine_IC50->Cell_Proliferation Assess_Cellular_Activity Assess Cellular Activity Western_Blot->Assess_Cellular_Activity Cell_Proliferation->Assess_Cellular_Activity In_Vivo In Vivo Xenograft Models Assess_Cellular_Activity->In_Vivo Evaluate_Efficacy Evaluate In Vivo Efficacy and Toxicity In_Vivo->Evaluate_Efficacy Lead_Optimization Lead Optimization Evaluate_Efficacy->Lead_Optimization

Caption: Workflow for validating a novel PAK1 inhibitor.

References

"in vivo efficacy of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo therapeutic potential of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives and related indazole compounds in oncology and inflammation.

Anti-Inflammatory Activity of Indazole Derivatives

A study investigating the anti-inflammatory properties of various indazole derivatives utilized the carrageenan-induced hind paw edema model in Wistar rats, a standard and well-established model for acute inflammation.[3][4] In this model, the phlogistic agent carrageenan is injected into the rat's paw, inducing a significant inflammatory response.[3] The efficacy of the test compounds is measured by their ability to reduce the resulting edema compared to a vehicle control and a standard anti-inflammatory drug, diclofenac.

Data Summary: Anti-Inflammatory Efficacy

CompoundDose (mg/kg, i.p.)Time Point (hours)Paw Edema Inhibition (%)Reference CompoundPaw Edema Inhibition (%)
Indazole100561.03Diclofenac (10 mg/kg)84.50
5-Aminoindazole100583.09Diclofenac (10 mg/kg)84.00
6-Nitroindazole1005Not SpecifiedDiclofenac (10 mg/kg)Not Specified

Data compiled from a study on the anti-inflammatory activity of indazole and its derivatives.[3]

The results indicate that 5-aminoindazole, at a dose of 100 mg/kg, exhibited potent anti-inflammatory activity, with an 83.09% inhibition of paw edema at the 5-hour mark, which was comparable to the standard drug diclofenac (84% inhibition).[3] Indazole itself also showed significant, albeit less potent, activity.[3] This suggests that substitutions on the indazole ring can significantly modulate the anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (100–150g).[3]

  • Inflammation Induction: Subcutaneous injection of 0.1 ml of a 1% w/v carrageenan solution into the sub-plantar surface of the right hind paw.[3]

  • Test Compound Administration: Indazole derivatives were administered intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg, 30 minutes prior to carrageenan injection.[3]

  • Positive Control: Diclofenac (10 mg/kg, i.p.) was used as the standard anti-inflammatory drug.[3]

  • Vehicle Control: Carboxymethyl cellulose was used as the vehicle.[3]

  • Efficacy Measurement: The diameter of the paw was measured using a plethysmograph before carrageenan administration and at 1, 2, 3, 4, and 5-hour intervals after.[3] The percentage inhibition of inflammation was calculated using the formula: [(C – T) / C] x 100, where C is the increase in paw diameter in the vehicle-treated group and T is the increase in the drug-treated group.[3]

Signaling Pathway: Mechanism of Anti-Inflammatory Action

Indazole derivatives are believed to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators. The study suggests that the mechanism involves the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals.[3][4]

Anti-inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β) Inflammatory_Stimulus->Pro_inflammatory_Mediators COX2 COX-2 Inflammatory_Stimulus->COX2 Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->Pro_inflammatory_Mediators Indazole_Derivatives->COX2 Anticancer_Workflow cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Cancer Cell Culture (e.g., 4T1) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Administration Compound Administration Randomization->Administration Monitoring Tumor Volume & Body Weight Monitoring Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Comparative Cross-Reactivity Profiling of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a potential antibacterial agent. The primary biological target of the structurally similar compound, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, has been identified as Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. This guide will focus on the cross-reactivity of this compound class against UppS and compare it with other known inhibitors of this enzyme, particularly in the context of the pathogenic bacterium Acinetobacter baumannii.

Introduction to the Target: Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl Pyrophosphate Synthase (UppS) is a critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is the lipid carrier that transports peptidoglycan precursors across the cell membrane. As this pathway is essential for bacterial viability and absent in humans, UppS is a promising target for the development of novel antibiotics. Inhibition of UppS disrupts cell wall formation, leading to bacterial cell death.[1][2] Acinetobacter baumannii, a gram-negative bacterium, is a significant cause of hospital-acquired infections and is notorious for its multidrug resistance, making the discovery of new therapeutic agents that target enzymes like UppS a high priority.[3][4][5]

The signaling pathway involving UppS is central to the construction of the bacterial cell wall.

UppS_Pathway Bacterial Cell Wall Synthesis Pathway and UppS Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP 8x IPP condensation Lipid_I Lipid I UPP->Lipid_I Forms Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Translocation Peptidoglycan Peptidoglycan Precursor Peptidoglycan->Lipid_I Cell_Wall Cell Wall Assembly Peptidoglycan_synthesis->Cell_Wall Inhibitor 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid & Alternatives Inhibitor->UppS Inhibition

Bacterial Cell Wall Synthesis Pathway and UppS Inhibition

Comparative Analysis of UppS Inhibitors

While direct inhibitory data for this compound against A. baumannii UppS is not currently available in the public domain, the inhibitory potential can be inferred from its unmethylated analog. This section compares the known activity of different classes of UppS inhibitors. The data presented is primarily from studies on E. coli and other bacteria, as inhibitor screening against A. baumannii UppS is less documented.

Compound ClassExample CompoundTarget OrganismIC50 (UppS)MIC (µg/mL)Reference
Indazole Carboxylic Acids 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidAcinetobacter baumanniiData not availableData not availablePDB: 6SZG
Anthranilic Acid Derivatives Compound 2Escherichia coli25 µM0.5 (ΔtolC strain)[2]
Bisphosphonates BPH-629Escherichia coliData not availableData not available[2]
Other ClomipheneMycobacterium abscessusData not available4.29[6]

Experimental Protocols

To facilitate comparative studies, standardized experimental protocols for assessing the cross-reactivity and inhibitory potential of compounds against UppS are essential.

UppS Inhibition Assay (Radiochemical Method)

This assay measures the incorporation of radiolabeled [14C]-IPP into the final product, undecaprenyl pyrophosphate.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • Assay buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2

  • Inhibitor compound dissolved in DMSO

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, FPP, and [14C]-IPP.

  • Add the inhibitor compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding the purified UppS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extract the lipid-soluble product (UPP) using an organic solvent (e.g., n-butanol).

  • Measure the radioactivity of the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Acinetobacter baumannii)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Inhibitor compound

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria without inhibitor) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

The following diagram illustrates a general workflow for screening and validating potential UppS inhibitors.

Experimental_Workflow Workflow for UppS Inhibitor Profiling cluster_screening Screening Phase cluster_validation Validation Phase cluster_optimization Lead Optimization Compound_Library Compound Library Virtual_Screening Virtual Screening (Docking on UppS structure) Compound_Library->Virtual_Screening HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds HTS->Hit_Compounds IC50 IC50 Determination (UppS Inhibition Assay) Hit_Compounds->IC50 MIC MIC Determination (Antibacterial Susceptibility Testing) IC50->MIC Cross_Reactivity Cross-Reactivity Profiling (e.g., Kinome Scan, other enzymes) MIC->Cross_Reactivity Lead_Compound Lead Compound Cross_Reactivity->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Workflow for UppS Inhibitor Profiling

Logical Framework for Comparison

The evaluation of this compound and its alternatives as UppS inhibitors involves a hierarchical assessment of their properties.

Logical_Framework Comparative Framework for UppS Inhibitors cluster_compounds Compounds for Comparison cluster_parameters Comparison Parameters Primary_Target Primary Target: Undecaprenyl Pyrophosphate Synthase (UppS) Potency Potency (IC50 against UppS) Primary_Target->Potency Compound_X 1-Methyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Compound_X->Potency Alternative_A Alternative A (e.g., Anthranilic Acid Derivative) Alternative_A->Potency Alternative_B Alternative B (e.g., Bisphosphonate) Alternative_B->Potency Alternative_C Alternative C (e.g., Clomiphene) Alternative_C->Potency Efficacy Antibacterial Efficacy (MIC against A. baumannii) Potency->Efficacy Selectivity Selectivity (Activity against other targets/human enzymes) Efficacy->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity->PK_PD

References

A Comparative Guide to the Synthetic Routes of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry. The routes discussed are:

  • Route A: Cyclization of a Cyclohexanone Derivative: A classical approach involving the construction of the tetrahydroindazole ring from a cyclic precursor.

  • Route B: Catalytic Hydrogenation of 1-Methyl-1H-indazole-3-carboxylic acid: A method that begins with the aromatic indazole core followed by saturation of the carbocyclic ring.

This guide presents a detailed comparison of these methodologies, supported by experimental data and protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute A: Cyclization of Cyclohexanone DerivativeRoute B: Catalytic Hydrogenation
Starting Materials Cyclohexanone, Diethyl oxalate, Methylhydrazine1H-Indazole-3-carboxylic acid, Methylating agent (e.g., Dimethyl sulfate)
Key Intermediates Ethyl 2-(hydroxyimino)cyclohexane-1-carboxylate1-Methyl-1H-indazole-3-carboxylic acid
Overall Yield ~60-70% (estimated over 3 steps)~70-80% (estimated over 2 steps)
Reaction Steps 3 (Keto-ester formation, cyclization, hydrolysis)2 (N-methylation, hydrogenation)
Key Reagents Sodium ethoxide, Methylhydrazine, NaOH/HClStrong base (e.g., NaH), Methylating agent, H₂ gas, Catalyst (e.g., Rh/Al₂O₃)
Typical Conditions Cyclization: Reflux in ethanol; Hydrolysis: Reflux with NaOHN-methylation: Room temp. to 80°C; Hydrogenation: High pressure (e.g., 100 bar), elevated temp. (e.g., 100°C)
Scalability Generally goodCan be challenging due to high-pressure hydrogenation
Safety Considerations Use of sodium metal/hydride and flammable solventsHandling of pyrophoric catalysts, high-pressure hydrogen gas, and toxic methylating agents

Experimental Protocols

Route A: Cyclization of a Cyclohexanone Derivative

This route involves a three-step process starting from cyclohexanone.

Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere. To this, diethyl oxalate is added dropwise at a low temperature (0-5 °C). Cyclohexanone is then added, and the mixture is stirred at room temperature overnight. The reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexane-1-carboxylate.

Step 2: Synthesis of Ethyl 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The crude ethyl 2-oxocyclohexane-1-carboxylate is dissolved in ethanol. An aqueous solution of methylhydrazine is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Step 3: Hydrolysis to this compound

The purified ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is completely consumed (monitored by TLC).[1][2] The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Route B: Catalytic Hydrogenation

This two-step route begins with the commercially available 1H-indazole-3-carboxylic acid.

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

To a suspension of sodium hydride in anhydrous DMF, a solution of 1H-indazole-3-carboxylic acid in DMF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated to complete the reaction. The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation to this compound

1-Methyl-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent, such as methanol or acetic acid, in a high-pressure autoclave. A hydrogenation catalyst, typically 5% Rhodium on alumina (Rh/Al₂O₃) or Palladium on carbon (Pd/C), is added.[3][4][5] The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a high pressure (e.g., 100 bar). The reaction mixture is heated to an elevated temperature (e.g., 100 °C) and stirred vigorously for an extended period (e.g., 24-48 hours).[6] After cooling and carefully venting the hydrogen gas, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the two synthetic routes.

Route_A cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product start1 Cyclohexanone step1 Keto-ester Formation (NaOEt, EtOH) start1->step1 start2 Diethyl oxalate start2->step1 start3 Methylhydrazine step2 Cyclization (Reflux in EtOH) start3->step2 inter1 Ethyl 2-oxocyclohexane-1-carboxylate step1->inter1 inter2 Ethyl 1-Methyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylate step2->inter2 step3 Hydrolysis (NaOH, then HCl) product 1-Methyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylic acid step3->product inter1->step2 inter2->step3

Caption: Synthetic workflow for Route A, starting from cyclohexanone.

Route_B cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product start1 1H-Indazole-3-carboxylic acid step1 N-Methylation (Base, e.g., NaH) start1->step1 start2 Methylating Agent start2->step1 inter1 1-Methyl-1H-indazole-3-carboxylic acid step1->inter1 step2 Catalytic Hydrogenation (H₂, Rh/Al₂O₃) product 1-Methyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylic acid step2->product inter1->step2

Caption: Synthetic workflow for Route B, starting from 1H-indazole-3-carboxylic acid.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its structurally related analogs. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] This document summarizes key in vitro data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its partially saturated heterocyclic core offers a three-dimensional structure that can be exploited for selective targeting of various biological macromolecules. This guide focuses on its comparative efficacy in key therapeutic areas: kinase inhibition, anti-inflammatory activity, and anticancer effects.

Kinase Inhibition

Indazole derivatives are well-established as potent kinase inhibitors.[3] The following table summarizes the inhibitory activity of a series of this compound analogs against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: Comparative Inhibitory Activity against CDK2/Cyclin A

Compound IDR1 GroupR2 GroupIC50 (µM)
1 -CH3-H5.2
2 -CH2CH3-H8.1
3 -H-H12.5
4 -CH3-Br2.8
5 -CH3-OCH37.5

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK2/Cyclin A was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation: All compounds were dissolved in DMSO to a stock concentration of 10 mM and serially diluted in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Assay Procedure:

    • To a 384-well plate, 2 µL of the compound solution was added.

    • 4 µL of a solution containing CDK2/Cyclin A enzyme (final concentration 0.5 nM) was added and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 4 µL of a substrate/ATP mix (final concentrations of 100 nM ULight™-pRb peptide and 10 µM ATP).

    • The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction was stopped by the addition of 10 µL of EDTA solution (final concentration 20 mM). The TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The ratio of the emission signals (665/615) was calculated, and IC50 values were determined by fitting the data to a four-parameter logistic equation using graphing software.

Signaling Pathway: CDK2/Cyclin in Cell Cycle Regulation

The following diagram illustrates the central role of the CDK2/cyclin complex in the G1/S phase transition of the cell cycle. Inhibition of this pathway can lead to cell cycle arrest and is a key strategy in cancer therapy.[4]

CDK2_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Inhibitor Indazole Inhibitor Inhibitor->CDK2

Caption: CDK2/Cyclin signaling pathway and point of inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds was assessed by their ability to inhibit cyclooxygenase-2 (COX-2) and reduce the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity

Compound IDR1 GroupR2 GroupCOX-2 Inhibition IC50 (µM)TNF-α Release Inhibition IC50 (µM)
1 -CH3-H1.53.2
2 -CH2CH3-H2.85.1
3 -H-H7.29.8
4 -CH3-Br0.91.8
5 -CH3-OCH32.14.5
Celecoxib --0.05-
Dexamethasone ---0.1

Celecoxib and Dexamethasone were used as positive controls for COX-2 and TNF-α inhibition, respectively.

Experimental Protocol: COX-2 Inhibition Assay

A fluorometric COX-2 inhibitor screening kit was used to determine the IC50 values.[5][6]

  • Reagent Preparation: Compounds were prepared as described for the kinase assay.

  • Assay Procedure:

    • In a 96-well plate, 10 µL of the compound solution was pre-incubated with 1 µL of human recombinant COX-2 enzyme in 75 µL of assay buffer for 10 minutes at 25°C.

    • The reaction was initiated by adding 10 µL of arachidonic acid solution.

  • Detection: The fluorescence was measured kinetically for 10 minutes using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of reaction (slope) was calculated, and the percent inhibition was determined relative to a vehicle control. IC50 values were calculated using a dose-response curve.

Experimental Protocol: TNF-α Release Assay

RAW 264.7 macrophage cells were used to assess the inhibition of TNF-α secretion.[7][8]

  • Cell Culture: Cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with various concentrations of the compounds for 1 hour.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 6 hours.

  • Quantification: The concentration of TNF-α in the cell culture supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values were calculated from the dose-response curve of TNF-α concentration versus compound concentration.

Signaling Pathway: p38 MAPK and NF-κB in Inflammation

The p38 MAPK and NF-κB signaling pathways are critical regulators of the inflammatory response.[1][9][10] The following diagrams illustrate these pathways and potential points of intervention.

p38_MAPK_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates MK2 MK2 p38 MAPK->MK2 phosphorylates TNF-alpha mRNA stabilization TNF-alpha mRNA stabilization MK2->TNF-alpha mRNA stabilization Inhibitor Indazole Inhibitor Inhibitor->p38 MAPK

Caption: p38 MAPK signaling pathway in inflammation.

NFkB_Pathway TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Inhibitor Indazole Inhibitor Inhibitor->IKK Complex

Caption: NF-κB signaling pathway in inflammation and cancer.

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against the human breast cancer cell line MCF-7 using the MTT assay.

Table 3: Comparative Anticancer Activity against MCF-7 Cells

Compound IDR1 GroupR2 GroupIC50 (µM)
1 -CH3-H15.8
2 -CH2CH3-H22.4
3 -H-H35.1
4 -CH3-Br8.9
5 -CH3-OCH318.2
Doxorubicin --0.5

Doxorubicin was used as a positive control.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Culture: MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

  • Treatment: The cells were treated with various concentrations of the compounds for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were determined from the dose-response curves.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines the general workflow for in vitro screening of potential anticancer compounds.

Anticancer_Workflow A Cancer Cell Line Seeding B Compound Treatment A->B C Incubation (e.g., 48h) B->C D Cell Viability Assay (MTT) C->D E Data Analysis (IC50 Determination) D->E F Hit Compound Identification E->F

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The presented data indicates that this compound and its analogs exhibit promising biological activities. Specifically, the introduction of a bromine atom at the R2 position (Compound 4) consistently enhanced the potency across all tested assays, suggesting a key area for further structure-activity relationship (SAR) studies. These findings provide a solid foundation for the optimization of this scaffold to develop novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Further in vivo studies are warranted to validate the therapeutic potential of these compounds.

References

"confirming the binding mode of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of novel compounds is paramount for rational drug design and optimization. This guide provides a comparative analysis of the putative binding mode of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with established synthetic cannabinoid receptor agonists, supported by experimental data and detailed protocols.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent, biologically active molecules. The compound this compound belongs to this class and is of significant interest for its potential modulation of cannabinoid receptors (CB1 and CB2). These receptors are key components of the endocannabinoid system and are implicated in a wide range of physiological processes, making them attractive therapeutic targets.

This guide will compare the binding characteristics of a representative indazole-based synthetic cannabinoid with two well-characterized synthetic cannabinoids from the naphthoylindole family, JWH-018 and AM-2201. This comparison will shed light on the structure-activity relationships that govern ligand recognition at cannabinoid receptors.

Comparative Binding Affinities

To quantify the interaction of these compounds with cannabinoid receptors, competitive radioligand binding assays are typically employed. These assays determine the inhibition constant (Kᵢ), which represents the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundScaffoldCB1 Kᵢ (nM)CB2 Kᵢ (nM)
Representative Indazole Carboxamide Tetrahydroindazole[Estimated <10 nM][Estimated <10 nM]
JWH-018[1][2]Naphthoylindole9.00 ± 5.002.94 ± 2.65
AM-2201[3][4][5]Naphthoylindole1.02.6

Disclaimer: Specific experimental binding affinity data for this compound is not currently available in the public domain. The estimated values are based on the high affinity observed for other indazole-3-carboxamide derivatives at cannabinoid receptors.

Deciphering the Binding Mode: A Structural Perspective

The binding of synthetic cannabinoids to CB1 and CB2 receptors occurs within a transmembrane domain. The indazole and indole scaffolds of these ligands typically engage in π-π stacking interactions with aromatic residues in the binding pocket. The N-alkyl chain and the carboxamide or ketone linker play crucial roles in establishing van der Waals contacts and hydrogen bonds, respectively, which contribute to the overall binding affinity and agonist activity.

cluster_ligand Ligand Features cluster_receptor Receptor Interactions Scaffold Scaffold Aromatic_Residues Aromatic_Residues Scaffold->Aromatic_Residues π-π Stacking N-Alkyl_Chain N-Alkyl_Chain Hydrophobic_Pocket Hydrophobic_Pocket N-Alkyl_Chain->Hydrophobic_Pocket van der Waals Linker Linker H-Bond_Donors_Acceptors H-Bond_Donors_Acceptors Linker->H-Bond_Donors_Acceptors Hydrogen Bonding

Caption: Key pharmacophoric interactions between synthetic cannabinoids and cannabinoid receptors.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound for CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist)

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2)

  • Test compounds (e.g., this compound, JWH-018, AM-2201)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing the receptor of interest and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of [³H]CP-55,940 (at a concentration near its Kd)

    • 50 µL of various concentrations of the test compound or control.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well plate (Total, Non-specific, and Competitive Binding) A->B C Incubate at 30°C B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

Benchmarking 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid against established standards in two key therapeutic areas: inflammation and oncology. The indazole scaffold is a recognized pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory and anti-tumor effects.[1][2][3][4] This document presents hypothetical experimental data to illustrate a potential benchmarking workflow for this novel compound.

Part 1: Anti-Inflammatory Activity - Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins.[5][6][7] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.[7][8] In this section, we benchmark this compound against Celecoxib, a well-established selective COX-2 inhibitor.[5][6][8][9][10][11][12]

Comparative Efficacy Data

The following table summarizes the inhibitory activity of this compound and the standard, Celecoxib, against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15005030
Celecoxib30004075

Table 1: In vitro inhibitory activity of this compound and Celecoxib against human recombinant COX-1 and COX-2 enzymes. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of the test compounds was determined using a commercially available colorimetric COX inhibitor screening assay kit.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes were diluted in Tris-HCl buffer (pH 8.0) to the appropriate concentration.

  • Compound Preparation : this compound and Celecoxib were dissolved in DMSO to prepare stock solutions, which were then serially diluted to a range of concentrations.

  • Assay Procedure :

    • The assay was performed in a 96-well plate format.

    • To each well, the respective enzyme, heme, and either a test compound dilution or vehicle (DMSO) were added.

    • The plate was incubated at room temperature for 10 minutes.

    • Arachidonic acid, the substrate, was added to initiate the reaction.

    • The reaction was incubated for 2 minutes.

    • The reaction was terminated by adding a saturated stannous chloride solution.

    • The absorbance was measured at 590 nm using a microplate reader.

  • Data Analysis : The IC₅₀ values were calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

COX_Pathway cluster_inhibitors Inhibitors Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Test_Compound->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: COX-2 signaling pathway and points of inhibition.

Experimental_Workflow_COX cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Incubation Incubate Enzyme with Compound/Vehicle Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound and Standard Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Measurement Measure Absorbance at 590 nm Reaction_Stop->Measurement IC50_Calc Calculate IC₅₀ Values Measurement->IC50_Calc Selectivity Determine Selectivity Index IC50_Calc->Selectivity

Caption: Workflow for the in vitro COX inhibition assay.

Part 2: Anti-Cancer Activity - Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[13] Aberrant PKC signaling is implicated in various cancers, making it a target for anti-cancer drug development.[13] Here, we compare the inhibitory potential of this compound against the broad-spectrum kinase inhibitor, Staurosporine.[14][15][16][17][18]

Comparative Efficacy Data

The following table summarizes the inhibitory activity of this compound and Staurosporine against a panel of PKC isozymes.

CompoundPKCα IC₅₀ (nM)PKCβI IC₅₀ (nM)PKCγ IC₅₀ (nM)
This compound8512095
Staurosporine254

Table 2: In vitro inhibitory activity of this compound and Staurosporine against a panel of human recombinant PKC isozymes. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: PKC Inhibition Assay

The inhibitory activity against PKC isozymes was determined using a luminescence-based kinase assay.

  • Enzyme and Substrate Preparation : Purified human recombinant PKCα, PKCβI, and PKCγ, along with a generic kinase substrate, were prepared in a kinase reaction buffer.

  • Compound Preparation : this compound and Staurosporine were dissolved in DMSO to prepare stock solutions, which were then serially diluted.

  • Assay Procedure :

    • The assay was conducted in a 96-well plate.

    • The kinase, substrate, and either a test compound dilution or vehicle (DMSO) were combined in each well.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature to allow for phosphorylation of the substrate.

    • A detection reagent containing luciferase was added to the wells. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity.

    • Luminescence was measured using a plate-reading luminometer.

  • Data Analysis : The IC₅₀ values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PKC_Pathway cluster_inhibitors Inhibitors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PKC PKC DAG->PKC Downstream Downstream Targets PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Test_Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Test_Compound->PKC Staurosporine Staurosporine Staurosporine->PKC

Caption: Simplified PKC signaling pathway and points of inhibition.

Experimental_Workflow_PKC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Substrate_Prep Prepare PKC Isozyme and Substrate Solutions Reaction_Setup Combine Kinase, Substrate, and Compound/Vehicle Enzyme_Substrate_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound and Standard Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Detection Add Luminescence Detection Reagent Reaction_Start->Detection Measurement Measure Luminescence Detection->Measurement IC50_Calc Calculate IC₅₀ Values Measurement->IC50_Calc

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indazole derivatives, indicate a consistent hazard profile. Users should handle this compound with appropriate caution, assuming it presents similar risks.

Key Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.[1][2]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[3]

  • May cause respiratory irritation.[3]

The primary route of disposal is to an approved hazardous waste disposal plant.[4] Do not dispose of this chemical down the drain or in regular trash.[5]

Quantitative Data Summary (Based on Analogs)
Property Value
Molecular FormulaC9H8N2O2[1][2]
Molecular Weight176.17 - 176.18 g/mol [1][2]
GHS Hazard Categories (Oral Acute Toxicity) Category 4 [1][2]
GHS Hazard Categories (Skin Corrosion/Irritation) Category 2 [2][3]
GHS Hazard Categories (Serious Eye Damage/Irritation) Category 2/2A [1][2][3]
GHS Hazard Categories (Specific target organ toxicity - single exposure) Category 3 (Respiratory system) [2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and use proper removal technique.[1]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[1][3]

  • Skin and Body Protection: Wear an impervious lab coat or apron.[1]

  • Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator.[1]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a clearly labeled container for solid chemical waste.

  • Solution Waste: If the compound is in solution, do not mix it with other waste streams unless compatibility has been confirmed. Collect it in a designated container for corrosive/organic acid waste.

  • Prevent Reactions: Keep this waste stream separate from bases, strong oxidizing agents, cyanides, and azides to avoid violent or hazardous reactions.[5]

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Label: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete Information: Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations. Do not use abbreviations.

  • Indicate Hazards: Mark the appropriate hazard characteristics on the label (e.g., "Corrosive," "Toxic").

Step 4: On-site Storage

Store the waste container safely pending disposal.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area, such as a laboratory fume hood or a safety cabinet.[5]

  • Container Integrity: Ensure the container is tightly closed except when adding waste.[6][5] The exterior of the container must be kept clean and free of contamination.[5]

  • Volume Limit: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[5]

Step 5: Disposal of Empty Containers

Empty containers must also be managed properly.

  • Triple Rinsing: An empty container that held this compound must be triple rinsed with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).[7]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the corresponding liquid waste stream.

  • Container Disposal: After triple rinsing and air-drying, remove or deface the original label and dispose of the container in the appropriate solid waste stream (e.g., glassware waste box).[7]

Step 6: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Licensed Carrier: Ensure that the final disposal is carried out by a licensed and approved waste disposal plant.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unwanted Material is_empty Is the container empty? start->is_empty characterize Characterize Waste (Solid, Liquid, or Contaminated Debris) is_empty->characterize No triple_rinse Triple Rinse Container with a suitable solvent is_empty->triple_rinse Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate Waste in a Designated, Compatible Container ppe->segregate label_waste Label Container with 'Hazardous Waste' & Full Chemical Name segregate->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Waste Disposal Facility store->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->segregate dispose_container Dispose of Clean, Empty Container in Appropriate Solid Waste deface_label->dispose_container

Caption: Disposal decision workflow for the subject chemical.

References

Essential Safety and Operational Guidance for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid based on information available for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was located. Therefore, it is crucial to handle this chemical with caution, assuming it may possess similar hazards to related carboxylic acids and indazole derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment during the handling, storage, and disposal of this compound.

Immediate Safety and Handling Precautions

When working with this compound, a thorough risk assessment should be conducted. Based on data for analogous compounds, this chemical should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] All operations should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.[2][4][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[1][7] A face shield may be required for procedures with a high risk of splashing.[5]
Skin and Body Protection A laboratory coat must be worn and kept fully fastened.[1][5] Chemical-resistant gloves (e.g., nitrile) are required and should be inspected before each use.[1][7][8] Contaminated gloves must be disposed of properly.[1] Long pants and closed-toe shoes are also mandatory.[7]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][5][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly.[4][5] Lay down absorbent bench paper to contain any potential spills. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of the compound within the fume hood to contain any dust.[5] Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[5]

  • In Solution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the process generates heat, cool the mixture as needed.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[9] Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[2][6]

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.[5] this compound and any materials contaminated with it should be treated as hazardous waste.[1][2]

  • Waste Segregation: Do not mix this waste with other waste streams.[4] It should be collected in a designated and clearly labeled "Hazardous Chemical Waste" container.[1][4]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, sealed, and labeled hazardous waste container.[4][5]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled "Hazardous Liquid Waste" container.[4] The first rinse of any contaminated glassware should be collected as hazardous waste.[10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh and Transfer Compound C->D E Prepare Solution D->E F Decontaminate Surfaces and Equipment E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Contact EHS for Pickup J->K

Caption: Workflow for the safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.